molecular formula C23H31NO7 B15591281 Dihydroepistephamiersine 6-acetate

Dihydroepistephamiersine 6-acetate

Cat. No.: B15591281
M. Wt: 433.5 g/mol
InChI Key: SCWUZSBREAMJGL-GMNINMNUSA-N
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Description

Dihydroepistephamiersine 6-acetate is a useful research compound. Its molecular formula is C23H31NO7 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

IUPAC Name

[(1S,8S,10S,11S,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate

InChI

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16-,17-,20-,21-,22-,23+/m0/s1

InChI Key

SCWUZSBREAMJGL-GMNINMNUSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Dihydroepistephamiersine: A Technical Guide to its Isolation and a Proposed Synthesis of its 6-Acetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the hasubanan (B79425) alkaloid, Dihydroepistephamiersine. While extensive literature searches have not yielded any information on "Dihydroepistephamiersine 6-acetate," this guide details the discovery and isolation of its parent compound, Dihydroepistephamiersine, from its natural source. Furthermore, a detailed, plausible experimental protocol for the synthetic preparation of this compound is proposed. This paper aims to serve as a foundational resource for researchers interested in the chemical and pharmacological exploration of this class of alkaloids.

Introduction: The Hasubanan Alkaloids

Hasubanan alkaloids are a class of polycyclic nitrogen-containing natural products, primarily isolated from plants of the Stephania genus (family Menispermaceae). These compounds are characterized by a unique bridged tetracyclic ring system and have garnered significant interest from the scientific community due to their diverse and potent biological activities. This guide focuses on Dihydroepistephamiersine, a member of this alkaloid family, and explores the potential for its chemical modification.

Discovery and Isolation of Dihydroepistephamiersine

Dihydroepistephamiersine was first reported as a naturally occurring hasubanan alkaloid isolated from the plant Stephania hernandifolia. The discovery was the result of phytochemical investigations aiming to identify the bioactive constituents of this medicinal plant.

Plant Material

The dried whole plants of Stephania hernandifolia (Willd.) Walp. were the source material for the isolation of Dihydroepistephamiersine.

Experimental Protocol: Isolation of Dihydroepistephamiersine

The isolation of Dihydroepistephamiersine, along with other hasubanan alkaloids, was achieved through a multi-step extraction and chromatographic purification process.

2.2.1. Extraction: The dried and powdered plant material of Stephania hernandifolia was extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude extract.

2.2.2. Acid-Base Partitioning: The crude extract was subjected to an acid-base partitioning procedure to separate the alkaloidal fraction from non-alkaloidal components. The extract was dissolved in an acidic aqueous solution and partitioned against a non-polar organic solvent (e.g., petroleum ether) to remove lipids and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, was then basified with an appropriate base (e.g., ammonia (B1221849) solution) to a pH of 9-10. This basic aqueous solution was subsequently extracted with a chlorinated solvent, such as chloroform (B151607), to yield the crude alkaloid fraction.

2.2.3. Chromatographic Purification: The crude alkaloid fraction was subjected to a series of column chromatographic techniques to isolate the individual compounds. The purification process typically involves the following steps:

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture was first fractionated on a silica gel column, eluting with a gradient of increasing polarity, typically a mixture of chloroform and methanol (B129727).

  • Reversed-Phase (RP-18) Chromatography: Fractions containing compounds of similar polarity were further purified using reversed-phase chromatography on an RP-18 stationary phase with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

  • Size-Exclusion Chromatography (Sephadex LH-20): Further purification was achieved using size-exclusion chromatography on a Sephadex LH-20 column, with methanol as the mobile phase, to separate compounds based on their molecular size.

  • MCI Gel CHP 20P Chromatography: This porous polymer resin can also be employed for the separation of alkaloids.

Through this meticulous and sequential chromatographic process, Dihydroepistephamiersine was isolated as a pure compound.

G plant Dried Stephania hernandifolia Plant Material extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel rp18 RP-18 Column Chromatography silica_gel->rp18 sephadex Sephadex LH-20 Column Chromatography rp18->sephadex pure_compound Dihydroepistephamiersine sephadex->pure_compound

Isolation workflow for Dihydroepistephamiersine.

Structural Elucidation and Data

The structure of Dihydroepistephamiersine was elucidated using a combination of spectroscopic techniques. While the specific data from the original publication could not be accessed for this guide, the standard analytical methods employed for structural determination of natural products are listed below.

Analytical Technique Purpose Data (Hypothetical)
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.Data not available in searched literature.
¹H NMR Spectroscopy Determination of the proton framework of the molecule.Data not available in searched literature.
¹³C NMR Spectroscopy Determination of the carbon skeleton of the molecule.Data not available in searched literature.
2D NMR (COSY, HSQC, HMBC) Elucidation of the connectivity of atoms within the molecule.Data not available in searched literature.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., hydroxyl, carbonyl).Data not available in searched literature.
Ultraviolet (UV) Spectroscopy Identification of chromophoric systems.Data not available in searched literature.

Proposed Synthesis of this compound

As "this compound" has not been reported in the scientific literature, the following section provides a detailed, plausible experimental protocol for its synthesis from the parent compound, Dihydroepistephamiersine. The proposed synthesis is based on standard acetylation procedures for hydroxyl groups in complex alkaloids. The numbering of the position "6" is based on the established nomenclature for the hasubanan alkaloid skeleton.

Reaction Principle

The synthesis involves the acetylation of the hydroxyl group at the C-6 position of Dihydroepistephamiersine using an acetylating agent in the presence of a base. Acetic anhydride (B1165640) is a common and effective acetylating agent, and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically used as a catalyst and to neutralize the acetic acid byproduct.

Proposed Experimental Protocol

4.2.1. Materials and Reagents:

  • Dihydroepistephamiersine

  • Acetic Anhydride (Ac₂O), analytical grade

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

4.2.2. Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dihydroepistephamiersine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (5-10 equivalents) followed by the dropwise addition of acetic anhydride (3-5 equivalents) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and diluted with dichloromethane. The organic layer is washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

4.2.3. Characterization: The structure of the synthesized this compound would be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The appearance of a new singlet at approximately δ 2.0-2.2 ppm in the ¹H NMR spectrum would be indicative of the acetyl methyl protons, and a downfield shift of the proton at C-6 would be expected.

G start Dihydroepistephamiersine reaction Acetylation Reaction start->reaction reagents Acetic Anhydride, Pyridine, CH₂Cl₂ reagents->reaction workup Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Proposed synthesis of this compound.

Conclusion

This technical guide has detailed the discovery and isolation of Dihydroepistephamiersine from Stephania hernandifolia. While its 6-acetate derivative remains a novel, unreported compound, a robust and feasible synthetic protocol has been proposed. The information provided herein is intended to facilitate further research into the synthesis, characterization, and biological evaluation of Dihydroepistephamiersine and its derivatives, potentially leading to the development of new therapeutic agents. Future work should focus on obtaining the complete spectroscopic data for Dihydroepistephamiersine and carrying out the proposed synthesis to fully characterize the 6-acetate derivative.

Dihydroepistephamiersine 6-acetate: A Technical Whitepaper on a Hasubanan Alkaloid from Stephania japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid, with a focus on its natural source, Stephania japonica. While the direct isolation of this compound from Stephania japonica is not explicitly detailed in readily available literature, the confirmed presence of its precursor, 6-dihydroepistephamiersine, in this plant species strongly suggests its existence therein. This document consolidates the available chemical data, outlines a generalized experimental protocol for the isolation of related alkaloids from Stephania species, and explores the potential biological activities and associated signaling pathways based on the known pharmacology of other hasubanan (B79425) alkaloids. This whitepaper aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Introduction

Stephania japonica (Thunb.) Miers, commonly known as snake vine, is a member of the Menispermaceae family and has a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, pain, fever, and asthma.[1][2] The plant is a rich source of diverse alkaloids, with a particular prominence of hasubanan-type alkaloids.[2][3] These alkaloids are characterized by a unique and complex tetracyclic ring system, which has attracted significant interest from synthetic chemists and pharmacologists.

One such hasubanan alkaloid is this compound. Although its isolation was first reported from Stephania abyssinica, the identification of its immediate precursor in Stephania japonica provides a strong basis for its study in the context of this species. This guide synthesizes the current knowledge on this compound, offering a technical resource for its further investigation.

Chemical and Physical Data

While specific quantitative data for this compound isolated from Stephania japonica is not available in the reviewed literature, data from its isolation from Stephania abyssinica provides a valuable reference point. The structural elucidation of hasubanan alkaloids typically relies on a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound (from S. abyssinica)

PropertyDataReference
Molecular Formula C₂₃H₃₁NO₇
Molecular Weight 433.5 g/mol
¹H NMR (100 MHz, CDCl₃) δ (ppm) 1.33 (s, 3H, 6β-acetoxyl), 2.53 (s, 3H, NMe), 3.44 (s, 3H, 7-OMe), 3.52 (s, 3H, 8-OMe), 4.1 (m, 1H, W 14 Hz, 6-H), 4.81 (d, 1H, J = 6 Hz, 10-H)
Mass Spectrometry (MS) Base peak at m/e 245 (C₁₅H₁₉NO₂)

Note: The data presented is for the compound isolated from Stephania abyssinica and serves as a reference.

Experimental Protocols: Isolation of Hasubanan Alkaloids from Stephania japonica

A specific protocol for the isolation of this compound from Stephania japonica is not detailed in the available literature. However, a general methodology for the extraction and fractionation of hasubanan alkaloids from Stephania species can be outlined based on established procedures for this class of compounds.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of hasubanan alkaloids from plant material.

G A Plant Material (Stephania japonica roots/stems) B Maceration with Methanol (B129727) A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F G Fractions containing Hasubanan Alkaloids F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I

Figure 1. General workflow for the isolation of hasubanan alkaloids.
Detailed Methodology

  • Plant Material Collection and Preparation: The roots and stems of Stephania japonica are collected, authenticated, and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature by maceration. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Partitioning: The crude extract is suspended in a dilute acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform). This yields the crude alkaloid fraction after solvent evaporation.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds with TLC profiles similar to known hasubanan alkaloids are combined and further purified. This may involve repeated column chromatography or the use of preparative high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, studies on other hasubanan alkaloids isolated from Stephania species provide insights into its potential pharmacological effects.

Opioid Receptor Binding

Several hasubanan alkaloids from Stephania japonica have been shown to exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor. This suggests that this compound could potentially modulate the opioid signaling pathway.

G A This compound B δ-Opioid Receptor (GPCR) A->B Binds to C Inhibition of Adenylyl Cyclase B->C E Modulation of Ion Channels (e.g., K+, Ca2+) B->E D ↓ cAMP C->D F Analgesia / Other CNS Effects D->F E->F

Figure 2. Hypothetical signaling pathway for opioid receptor modulation.
Anti-inflammatory Activity

Hasubanan alkaloids from other Stephania species, such as Stephania longa, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways like NF-κB.

Conclusion and Future Directions

This compound represents a compelling target for further phytochemical and pharmacological investigation. While its presence in Stephania japonica is inferred, its definitive isolation and characterization from this species are necessary to confirm its natural occurrence. Future research should focus on:

  • Targeted Isolation: Employing modern chromatographic techniques to specifically isolate this compound from Stephania japonica.

  • Comprehensive Spectroscopic Analysis: Obtaining detailed 1D and 2D NMR and high-resolution mass spectrometry data to create a complete spectral library for this compound from S. japonica.

  • Biological Screening: Evaluating the bioactivity of the purified compound in a range of assays, including those for opioid receptor binding, anti-inflammatory effects, and cytotoxicity against cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

This technical guide provides a foundational platform for these future endeavors, which hold the potential to unlock new therapeutic applications for this intriguing hasubanan alkaloid.

References

"Dihydroepistephamiersine 6-acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a naturally occurring hasubanan (B79425) alkaloid isolated from the plant Stephania japonica. The hasubanan class of alkaloids is of significant interest to the scientific community due to their structural complexity and diverse biological activities, which include anti-inflammatory, neuroprotective, and opioid receptor binding properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known biological activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₂₃H₃₁NO₇[1]
Molecular Weight 433.501 g/mol [1]
CAS Number 57361-74-7[1]
Physical State Powder-
Predicted Density 1.29 g/cm³[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Experimental Protocols

Isolation of this compound from Stephania japonica

The isolation of this compound and other hasubanan alkaloids from the dried roots of Stephania japonica was first reported by Watanabe et al. in 1975. The general procedure is outlined below.

Workflow for Isolation of Hasubanan Alkaloids

G start Dried Roots of Stephania japonica extraction Methanol Extraction start->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_extraction Extraction with 3% Acetic Acid concentration->acid_extraction basification Basification with Ammonia acid_extraction->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction crude_alkaloids Crude Alkaloid Mixture chloroform_extraction->crude_alkaloids chromatography Silica (B1680970) Gel Column Chromatography crude_alkaloids->chromatography fractions Elution with Benzene-Acetone Gradient chromatography->fractions purification Preparative TLC fractions->purification final_product This compound purification->final_product

Caption: General workflow for the isolation of hasubanan alkaloids.

Detailed Steps:

  • Extraction: The dried and milled roots of Stephania japonica are exhaustively extracted with methanol.

  • Acid-Base Extraction: The methanolic extract is concentrated, and the residue is subjected to an acid-base extraction procedure to separate the alkaloids from neutral and acidic components. This typically involves partitioning between an acidic aqueous layer and an organic solvent, followed by basification of the aqueous layer and extraction of the liberated alkaloids into an organic solvent like chloroform.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to column chromatography on silica gel.

  • Gradient Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent and gradually increasing the polarity. A benzene-acetone gradient has been used effectively.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) to yield the pure compound.

Spectral Data

Spectroscopic Data Description
¹H NMR The proton NMR spectrum would be complex, showing characteristic signals for methoxy (B1213986) groups, an N-methyl group, aromatic protons, and protons of the fused ring system. The acetate (B1210297) methyl group would appear as a sharp singlet.
¹³C NMR The carbon NMR spectrum would display signals corresponding to all 23 carbons, including those of the aromatic rings, the fused aliphatic rings, the methoxy groups, the N-methyl group, and the acetate carbonyl and methyl groups.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₂₃H₃₁NO₇ by providing a highly accurate mass measurement. The fragmentation pattern in the MS/MS spectrum would provide structural information about the hasubanan core.
Infrared (IR) The IR spectrum would show characteristic absorption bands for the ester carbonyl group (around 1735 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied individually. However, the broader class of hasubanan alkaloids isolated from Stephania japonica has demonstrated a range of pharmacological effects.[2][3][4][5]

Known Biological Activities of Hasubanan Alkaloids from Stephania japonica

G hasubanan Hasubanan Alkaloids (from Stephania japonica) activity1 Anti-inflammatory Activity hasubanan->activity1 activity2 Neuroprotective Effects hasubanan->activity2 activity3 Opioid Receptor Binding hasubanan->activity3

Caption: Biological activities of hasubanan alkaloids.

  • Anti-inflammatory Activity: Many alkaloids from Stephania japonica have shown potent anti-inflammatory effects.[4] The underlying mechanisms are believed to involve the modulation of inflammatory signaling pathways, though the specific targets for this compound are yet to be determined.

  • Neuroprotective Effects: Extracts of Stephania japonica containing hasubanan alkaloids have been investigated for their neuroprotective properties. These effects are thought to be mediated through the protection of neurons from oxidative stress and excitotoxicity.

  • Opioid Receptor Binding: Certain hasubanan alkaloids have been found to exhibit binding affinity for opioid receptors, suggesting potential applications in pain management.[2]

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound and to identify the signaling pathways it may modulate.

Conclusion

This compound is a fascinating natural product with a complex chemical structure. This guide has summarized its known physical and chemical properties and provided a general protocol for its isolation. While the specific biological activities of this compound remain largely unexplored, the pharmacological profile of the hasubanan alkaloid class suggests that it may possess valuable therapeutic properties. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully realize its potential in drug discovery and development.

References

Dihydroepistephamiersine 6-acetate: A Technical Overview of an Elusive Hasubanan Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 57361-74-7 Molecular Formula: C₂₃H₃₁NO₇

Dihydroepistephamiersine 6-acetate is a naturally occurring hasubanan-type alkaloid isolated from plants of the Stephania genus, notably Stephania japonica and Stephania abyssinica. As a member of the hasubanan (B79425) class of alkaloids, it shares a complex tetracyclic ring structure that has intrigued chemists and pharmacologists. Despite its discovery, detailed public-domain information regarding its specific biological activities, mechanism of action, and associated experimental protocols remains remarkably scarce. This guide aims to consolidate the available information and provide a framework for future research into this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number57361-74-7
Molecular FormulaC₂₃H₃₁NO₇
Molecular Weight433.5 g/mol
Compound TypeAlkaloid (Hasubanan type)
Natural SourceStephania japonica, Stephania abyssinica

Biological Activity and Therapeutic Potential: A Landscape of Hasubanan Alkaloids

Direct and specific quantitative biological data for this compound is not available in the reviewed literature. However, the broader class of hasubanan alkaloids isolated from Stephania species has demonstrated a range of promising pharmacological activities. This suggests potential avenues of investigation for this compound.

Research on related hasubanan alkaloids indicates potential in the following areas:

  • Anti-inflammatory Activity: Several hasubanan alkaloids have been shown to possess anti-inflammatory properties.

  • Neuroprotective Effects: Extracts from Stephania japonica containing hasubanan alkaloids have been investigated for their neuroprotective potential.

  • Opioid Receptor Binding: Some hasubanan alkaloids have shown affinity for opioid receptors, suggesting potential applications in pain management.

Due to the lack of specific data for this compound, a workflow for its initial biological screening can be proposed.

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols: A Call for Investigation

Detailed experimental protocols for the synthesis, isolation, and biological testing of this compound are not publicly documented. The initial isolation would have followed standard phytochemical procedures for alkaloid extraction, likely involving solvent extraction and chromatographic separation.

For researchers interested in investigating this compound, the following general experimental approaches, based on studies of related alkaloids, would be a logical starting point:

  • Isolation and Purification:

    • Plant Material: Dried and powdered roots or aerial parts of Stephania japonica or a related species.

    • Extraction: Maceration or Soxhlet extraction with a suitable solvent such as methanol (B129727) or ethanol.

    • Acid-Base Extraction: Partitioning of the crude extract to separate the basic alkaloid fraction.

    • Chromatography: Column chromatography (e.g., silica (B1680970) gel, alumina) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Structural Elucidation:

    • Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC for determining the chemical structure.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular formula.

    • X-ray Crystallography: To determine the absolute stereochemistry.

  • Biological Assays (Proposed):

    • Anti-inflammatory Assays: Measurement of nitric oxide (NO), TNF-α, IL-6, and other pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

    • Neuroprotective Assays: Evaluation of protective effects against oxidative stress-induced cell death in neuronal cell lines (e.g., SH-SY5Y).

    • Receptor Binding Assays: Radioligand binding assays to determine affinity for opioid, dopamine, and serotonin (B10506) receptors.

Signaling Pathways: Uncharted Territory

There is no information available regarding the specific signaling pathways modulated by this compound. Based on the activities of other hasubanan alkaloids, potential interactions with pathways such as NF-κB (related to inflammation) or MAP kinase pathways (related to cell survival and stress responses) could be hypothesized.

hypothetical_pathway compound Dihydroepistephamiersine 6-acetate receptor Target Receptor (e.g., GPCR) compound->receptor downstream Downstream Signaling (e.g., NF-κB, MAPK) receptor->downstream response Cellular Response (e.g., Decreased Inflammation) downstream->response

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents a knowledge gap in the field of natural product chemistry and pharmacology. While its structural classification as a hasubanan alkaloid from a medicinally important plant genus is established, its biological profile remains to be elucidated. The information on related compounds suggests that it could possess valuable therapeutic properties.

Future research should focus on:

  • Re-isolation and confirmation of its structure using modern spectroscopic techniques.

  • A comprehensive screening for biological activities, particularly in the areas of inflammation, neuroprotection, and pain.

  • If activity is confirmed, detailed mechanism of action studies to identify its molecular targets and signaling pathways.

The development of a synthetic route would also be crucial for ensuring a sustainable supply for further research and potential drug development. This elusive molecule holds the potential to be a valuable chemical probe or a lead compound for new therapeutics, awaiting dedicated scientific inquiry to unlock its secrets.

Dihydroepistephamiersine 6-acetate: An Overview of a Sparsely Characterized Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – This document provides a concise summary of the currently available technical data for Dihydroepistephamiersine 6-acetate, a natural product of interest to the chemical and pharmacological research communities. While comprehensive biological data and experimental protocols remain limited in publicly accessible literature, this guide consolidates the established chemical properties of the compound.

Core Molecular Identifiers

This compound is classified as an alkaloid. The fundamental molecular details, crucial for any experimental design and analysis, are presented below.

PropertyValueCitation
Molecular Formula C23H31NO7[1]
Molecular Weight 433.501 g/mol [1]

Current State of Research

Despite its identification, in-depth studies detailing the biological activity, mechanisms of action, and potential signaling pathways of this compound are not widely available in peer-reviewed journals. The compound is primarily listed in chemical supplier catalogs and natural product databases. This scarcity of data presents a significant opportunity for novel research into its pharmacological and therapeutic potential.

Due to the lack of published experimental studies, this guide cannot provide detailed methodologies or signaling pathway diagrams as originally intended. The following sections outline the type of information that would be necessary for a comprehensive technical whitepaper, serving as a roadmap for future investigation.

Future Directions and Requisite Data

To build a thorough understanding of this compound, future research should aim to elucidate the following:

  • Biological Activity: Screening the compound against various cell lines and biological targets to identify any cytotoxic, antimicrobial, anti-inflammatory, or other pharmacologically relevant effects.

  • Mechanism of Action: Investigating the specific molecular interactions and cellular pathways through which this compound exerts any observed biological effects.

  • Experimental Protocols: Detailed publication of the methods used for isolation, purification, characterization, and biological evaluation of the compound. This would include techniques such as chromatography, spectroscopy, and various in vitro and in vivo assays.

  • Signaling Pathways: Identification of any intracellular signaling cascades that are modulated by the compound. This would require studies such as Western blotting, reporter gene assays, and transcriptomic analysis.

A logical workflow for future investigation is proposed below.

G cluster_0 Compound Acquisition and Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Isolation Isolation from Natural Source (e.g., Stephania abyssinica) QC Quality Control (NMR, MS, HPLC) Isolation->QC Synthesis Chemical Synthesis Synthesis->QC InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) QC->InVitro Phenotypic Phenotypic Screening QC->Phenotypic TargetID Target Identification InVitro->TargetID Phenotypic->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Efficacy Models Pathway->InVivo Tox Toxicology Studies InVivo->Tox

Proposed Research Workflow for this compound.

As new research emerges, this technical guide will be updated to incorporate the latest findings, providing the scientific community with a valuable resource for advancing the study of this and related natural products.

References

Technical Guide: Spectroscopic Data of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic data and experimental protocols related to the hasubanan (B79425) alkaloid, Dihydroepistephamiersine 6-acetate. While direct public database entries for this specific compound are scarce, this document synthesizes information from related compounds and directs researchers to the primary literature for precise data.

The hasubanan alkaloid, this compound, is a derivative of Epistephamiersine, a natural product isolated from the plant Stephania japonica. The core structure belongs to the hasubanan class of alkaloids, which are known for their complex polycyclic framework. The characterization and elucidation of such molecules rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Detailed spectroscopic data for hasubanan alkaloids, including precursors to this compound, have been reported in primary scientific literature. Researchers are directed to the work of Matsui, Watanabe, and Inubushi for specific data points. A key publication of interest is:

  • Matsui, M., Yamamura, Y., Takebayashi, T., et al. (1984). STUDIES ON ALKALOIDS OF MENISPERMACEOUS PLANTS .282. OXOEPISTEPHAMIERSINE, A NEW HASUBANALACTAM ALKALOID FROM STEPHANIA-JAPONICA. Journal of Natural Products, 47(5), 858-861. [1]

This article describes the isolation and characterization of Oxoepistephamiersine, a closely related compound, and is expected to contain the foundational spectroscopic data and experimental methodologies applicable to this compound.

Data Presentation

The following tables provide a structured format for the anticipated spectroscopic data for this compound. The specific values should be populated from the referenced primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-1[Value][e.g., d][Value]
e.g., H-6[Value][e.g., m]
e.g., OAc[Value][e.g., s]
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
e.g., C-1[Value]
e.g., C-6[Value]
e.g., C=O (acetate)[Value]
......

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)
e.g., ESI-MSe.g., Positive[M+H]⁺: [Value]100
HRMSe.g., Positive[M+H]⁺: [Calculated Value]
[M+H]⁺: [Observed Value]

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
e.g., ~1735C=O stretch (ester)
e.g., ~1680C=O stretch (amide/ketone)
e.g., ~1240C-O stretch (ester)
......

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for hasubanan alkaloids, based on standard practices in natural product chemistry. The specific parameters used for this compound will be detailed in the cited literature.

2.1 NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for the structural elucidation of complex alkaloids.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure and stereochemistry of the molecule.

2.2 Mass Spectrometry

  • Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), using electrospray ionization (ESI) or fast atom bombardment (FAB), is employed to determine the accurate mass and elemental composition.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode to observe the molecular ion and characteristic fragmentation patterns.

2.3 Infrared Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).

Mandatory Visualization

The following diagrams illustrate the general workflow for the isolation and characterization of a novel natural product like this compound, and the logical relationship of its parent compound.

A Plant Material (Stephania japonica) B Extraction A->B C Crude Extract B->C D Chromatographic Separation C->D E Pure Compound (Epistephamiersine) D->E F Chemical Modification (Reduction & Acetylation) E->F G This compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Structure Elucidation H->I

Caption: General workflow for the isolation and derivatization of this compound.

A Hasubanan Alkaloids B Epistephamiersine A->B is a C Dihydroepistephamiersine B->C reduction D This compound C->D acetylation

References

Dihydroepistephamiersine 6-acetate: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Dihydroepistephamiersine 6-acetate is not currently available in peer-reviewed literature. This guide synthesizes the known biological activities of structurally related hasubanan (B79425) alkaloids, a class of compounds to which this compound belongs. The information presented herein provides a foundation for potential research directions and is based on the activities of analogous compounds isolated from the Stephania genus.

Introduction

This compound is a member of the hasubanan alkaloid family, a structurally distinct class of nitrogen-containing compounds.[1] These alkaloids are predominantly found in plants of the Stephania genus and are known for their diverse and potent biological activities.[1][2] Structurally, hasubanan alkaloids share a common tetracyclic core, and variations in substitution patterns give rise to a wide array of derivatives. The presence of an acetate (B1210297) group at the 6-position of Dihydroepistephamiersine suggests the potential for unique metabolic and activity profiles. This document explores the likely biological activities of this compound based on the established pharmacology of its parent class, focusing on anti-inflammatory and neuroprotective effects, as well as opioid receptor interactions.

Potential Biological Activities

The primary biological activities reported for hasubanan alkaloids include anti-inflammatory, neuroprotective, and opioid receptor modulating effects.

Anti-inflammatory Activity

Several hasubanan alkaloids isolated from Stephania longa have demonstrated significant anti-inflammatory properties.[1][3][4] The primary mechanism investigated is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

Quantitative Data on Anti-inflammatory Activity of Hasubanan Alkaloids

CompoundTargetIC50 (µM)Cell LineReference
LonganoneTNF-α19.22RAW264.7[1]
IL-66.54RAW264.7[1]
CephatonineTNF-α16.44RAW264.7[1]
IL-639.12RAW264.7[1]
ProstephabyssineTNF-α15.86RAW264.7[1]
IL-630.44RAW264.7[1]
Neuroprotective Effects

Hasubanan alkaloids from Stephania japonica have been identified as potent neuroprotective agents.[5] Studies have shown that total alkaloid fractions from this plant, rich in hasubanans, can protect against brain injury in animal models of stroke. The proposed mechanism involves the modulation of inflammatory responses in the brain, suggesting a link between the anti-inflammatory and neuroprotective effects of these compounds.

Opioid Receptor Binding Affinity

A number of hasubanan alkaloids have been shown to interact with opioid receptors. Specifically, compounds isolated from Stephania japonica exhibited binding affinity for the human delta-opioid receptor, with IC50 values in the micromolar range.[6] This suggests that this compound could potentially have analgesic or other neuromodulatory properties mediated by the opioid system.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the anti-inflammatory activity of hasubanan alkaloids, which could be adapted for this compound.

Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: To determine the non-toxic concentration of the test compounds, a cell viability assay (e.g., MTT assay) is performed. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours.

  • LPS Stimulation and Compound Treatment: Cells are pre-treated with non-toxic concentrations of the hasubanan alkaloids for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated as a percentage of the control (LPS-stimulated cells without compound treatment). The IC50 values are then determined by plotting the percentage of inhibition against the compound concentrations.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the biological activities of hasubanan alkaloids.

experimental_workflow cluster_isolation Isolation and Identification cluster_activity Biological Activity Screening plant Stephania sp. Plant Material extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation purification HPLC fractionation->purification identification Spectroscopic Analysis (NMR, MS) purification->identification anti_inflammatory Anti-inflammatory Assays (e.g., TNF-α, IL-6 inhibition) identification->anti_inflammatory Test Compound neuroprotective Neuroprotective Assays (e.g., in vitro/in vivo models) identification->neuroprotective Test Compound opioid_binding Opioid Receptor Binding Assays identification->opioid_binding Test Compound

Caption: General workflow for the isolation and biological screening of hasubanan alkaloids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription Hasubanan Hasubanan Alkaloids Hasubanan->IKK Inhibits

Caption: Putative anti-inflammatory signaling pathway inhibited by hasubanan alkaloids.

Future Directions

The structural similarity of this compound to known bioactive hasubanan alkaloids strongly suggests its potential as a pharmacologically active compound. Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Development of methods to isolate sufficient quantities of this compound for comprehensive biological evaluation.

  • In Vitro Screening: Testing the compound for anti-inflammatory, neuroprotective, and opioid receptor binding activities using established in vitro assays.

  • Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of inflammation, neurodegenerative diseases, and pain.

Conclusion

While direct experimental evidence is lacking for this compound, the well-documented biological activities of other hasubanan alkaloids provide a strong rationale for investigating its therapeutic potential. The data on related compounds suggest that this compound is a promising candidate for drug discovery efforts, particularly in the areas of anti-inflammatory and neuroprotective therapies. Further research is warranted to isolate and characterize this compound and to validate its predicted pharmacological profile.

References

Unraveling the Enigma: Speculating on the Mechanism of Action of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity and mechanism of action of Dihydroepistephamiersine 6-acetate is not available in the public domain as of the latest literature search. This document, therefore, presents a speculative exploration based on the known activities of structurally related compounds and general principles of pharmacology and molecular biology. The proposed mechanisms, experimental protocols, and data are hypothetical and intended to serve as a guide for future research endeavors.

Introduction

This compound is a derivative of the natural product Epistephamiersine. While the parent compound has been identified, dedicated studies on the biological effects of the 6-acetate derivative are currently lacking in published literature. This guide aims to provide a foundational framework for investigating its potential mechanism of action. By examining the structural features of the molecule and drawing parallels with related compounds, we can formulate initial hypotheses to direct experimental inquiry.

Speculative Mechanisms of Action

Given the complex polycyclic structure of this compound, it is plausible that its mechanism of action involves interaction with multiple cellular targets. The presence of a tertiary amine, methoxy (B1213986) groups, and an acetate (B1210297) ester suggests potential engagement with proteins such as receptors, enzymes, or ion channels.

Hypothesis 1: Modulation of Neurotransmitter Receptors

Many alkaloids with complex ring systems exhibit activity at neurotransmitter receptors. The nitrogen-containing core of this compound could potentially interact with receptors such as those for serotonin, dopamine, or acetylcholine.

Hypothesis 2: Inhibition of Key Cellular Enzymes

The acetate group might render the compound susceptible to hydrolysis by cellular esterases, potentially releasing a more active metabolite. Furthermore, the overall structure could allow it to fit into the active site of various enzymes, leading to their inhibition. Cyclin-dependent kinases (CDKs) or protein kinases involved in cell signaling cascades are potential candidates.

Hypothesis 3: Disruption of Cytoskeletal Dynamics

Compounds with rigid, polycyclic structures have been known to interfere with the dynamics of cytoskeletal components like microtubules or actin filaments. Such disruption can lead to cell cycle arrest and apoptosis, making this a relevant hypothesis for potential anticancer activity.

Proposed Experimental Protocols for Investigation

To elucidate the actual mechanism of action, a systematic experimental approach is necessary. The following are detailed protocols for key initial experiments.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cell lines.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of the compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Receptor Binding Assays

Objective: To investigate the binding affinity of this compound to a panel of common neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing the target receptors.

  • Radioligand Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the receptor of interest in the presence of increasing concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding data.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the proposed experiments.

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)8.1
A549 (Lung Cancer)12.5
HEK293 (Normal Kidney)> 100

Caption: Hypothetical IC50 values of this compound against various cell lines.

ReceptorKi (nM)
Serotonin 5-HT2A150
Dopamine D2800
Muscarinic M1> 1000

Caption: Hypothetical binding affinities of this compound to selected receptors.

Visualization of Speculative Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the speculative signaling pathways and a proposed experimental workflow.

speculative_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Dihydroepistephamiersine_6-acetate Dihydroepistephamiersine_6-acetate Dihydroepistephamiersine_6-acetate->GPCR Binds/Modulates

Caption: Speculative GPCR signaling pathway modulated by the compound.

experimental_workflow Start Start In_vitro_Screening In vitro Screening (e.g., Cell Viability) Start->In_vitro_Screening Hit_Identification Active? In_vitro_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Binding Assays) Hit_Identification->Target_Deconvolution Yes End End Hit_Identification->End No Mechanism_Elucidation Mechanism Elucidation (e.g., Western Blot, qPCR) Target_Deconvolution->Mechanism_Elucidation In_vivo_Studies In vivo Studies (e.g., Animal Models) Mechanism_Elucidation->In_vivo_Studies Lead_Optimization Lead Optimization In_vivo_Studies->Lead_Optimization Lead_Optimization->End

Caption: Proposed experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The study of this compound presents an opportunity to discover novel biological activities and therapeutic potentials. The speculative mechanisms and experimental frameworks provided in this guide offer a starting point for a comprehensive investigation. Future research should focus on a broad screening approach to identify initial biological effects, followed by more targeted studies to deconvolute the specific molecular targets and signaling pathways involved. Such a systematic approach will be crucial in determining the true pharmacological profile of this intriguing compound.

Methodological & Application

Application Notes and Protocols for Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a natural product belonging to the hasubanan (B79425) class of alkaloids. As with many complex natural products, achieving proper dissolution is a critical first step for obtaining reliable and reproducible results in biological experiments. The solubility characteristics of a compound dictate the choice of solvent for creating stock solutions and the final concentration achievable in aqueous-based assay media. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo research applications, along with stability and storage recommendations.

Solubility Profile

SolventSolubilityNotes
DMSOSolubleRecommended for preparing high-concentration stock solutions for in vitro studies.
ChloroformSolubleSuitable for analytical chemistry purposes; generally not used for biological assays.
DichloromethaneSolubleSuitable for analytical chemistry purposes; generally not used for biological assays.
Ethyl AcetateSolubleCan be used for extraction and purification; less common for stock solution preparation for biological assays.
AcetoneSolubleCan be used as a solvent, but its volatility and potential for reacting with certain compounds should be considered.
WaterInsolubleThis compound is expected to have very low solubility in aqueous solutions, a common characteristic of alkaloids.
EthanolLikely SolubleMany alkaloids are soluble in ethanol. Empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is a common practice for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, low-retention pipette tips

Methodology:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly smaller volume of DMSO, vortex, and then add the remaining volume to ensure complete dissolution.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If particulates remain, the solution may be saturated. In this case, either add more DMSO to fully dissolve the compound (and recalculate the concentration) or centrifuge the solution and use the supernatant, noting that the actual concentration will be lower than calculated.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous-based cell culture medium for experimental use.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required by the specific cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettors and sterile pipette tips

Methodology:

  • Thawing the Stock Solution: Thaw the aliquot of the DMSO stock solution at room temperature.

  • Serial Dilutions (if necessary): For creating a dose-response curve, it is recommended to perform serial dilutions of the high-concentration stock in 100% DMSO before diluting into the aqueous medium. This minimizes the variability of DMSO concentration across different working solutions.

  • Final Dilution: Directly add the desired volume of the DMSO stock solution (or a serially diluted stock) to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around, and to mix immediately and thoroughly to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated.[1] Some sensitive cell lines may require a lower concentration (e.g., ≤ 0.1%).

  • Solubility in Aqueous Media: Observe the working solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for its solubility in the aqueous medium. In this case, the experiment should be repeated with a lower final concentration. The presence of serum in the medium can sometimes help to increase the solubility of hydrophobic compounds.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the experimental samples.

Stability and Storage

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solutions: When dissolved in a solvent such as DMSO, store the stock solution at -80°C for up to one year. Avoid repeated freeze-thaw cycles by preparing small aliquots. Before use, allow the solution to thaw completely and warm to room temperature.

Visualizations

Experimental Workflow

G Workflow for Preparing this compound Solutions cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute Stock into Aqueous Medium thaw->dilute mix Mix Thoroughly dilute->mix control Prepare Vehicle Control dilute->control use Use in Experiment mix->use

Caption: A flowchart illustrating the key steps for preparing stock and working solutions of this compound.

Potential Signaling Pathway

This compound is a hasubanan alkaloid. Some hasubanan alkaloids have been shown to exhibit affinity for opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical signaling pathway for a Gi-coupled GPCR, such as the delta-opioid receptor.

G Potential Signaling Pathway via a Gi-Coupled Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Dihydroepistephamiersine 6-acetate receptor δ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gi Protein (αβγ Complex) receptor->g_protein Activation g_alpha Gαi (GTP) g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation ac Adenylate Cyclase camp cAMP g_alpha->ac Inhibition atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Downstream Cellular Response pka->cellular_response Phosphorylation Cascade

Caption: A diagram of a potential signaling cascade initiated by this compound binding to a Gi-coupled receptor.

References

Application Notes and Protocols for In Vitro Assays of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a novel natural product with potential therapeutic applications. The following application notes provide a comprehensive overview of standard in vitro assays to characterize its biological activity. These protocols are designed for researchers in academic and industrial settings to assess the cytotoxic and apoptotic effects of this compound and to investigate its underlying mechanism of action. The methodologies described are fundamental for the initial stages of drug discovery and development.

Data Presentation

Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. All quantitative data from the in vitro assays should be summarized in a structured tabular format. Below is an example of how to present hypothetical data for this compound.

Table 1: Summary of In Vitro Biological Activity of this compound

Cell LineAssay TypeEndpointIncubation Time (h)IC₅₀ (µM)Max Inhibition (%) / Effect
MCF-7 MTTCell Viability4815.892.5%
(Breast Cancer)Annexin V/PIApoptosis4812.585.3% (Early + Late Apoptosis)
Western BlotProtein Expression24-Increased Cleaved Caspase-3
A549 MTTCell Viability4828.488.1%
(Lung Cancer)Annexin V/PIApoptosis4825.179.6% (Early + Late Apoptosis)
Western BlotProtein Expression24-Decreased Bcl-2 Expression
HepG2 MTTCell Viability4810.295.2%
(Liver Cancer)Annexin V/PIApoptosis488.991.7% (Early + Late Apoptosis)
Western BlotProtein Expression24-Increased Bax/Bcl-2 Ratio

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Cell Viability Assay Workflow

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]

  • Controls: Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

Cell Population Identification:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V & PI D->E F Incubate (15 min, RT, Dark) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Annexin V/PI Apoptosis Assay Workflow

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling pathways, such as the apoptosis pathway.[6][7]

Materials:

  • Target cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[7]

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis_Signaling_Pathway cluster_pro_apoptosis Pro-Apoptotic cluster_anti_apoptosis Anti-Apoptotic compound Dihydroepistephamiersine 6-acetate Bax Bax compound->Bax Activation Bcl2 Bcl-2 compound->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Bak Bak Bcl2->Mito BclXL Bcl-xL CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptosis Signaling Pathway

References

Application Notes and Protocols for Dihydroepistephamiersine 6-acetate Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the specific biological effects and cell culture treatment methods of Dihydroepistephamiersine 6-acetate is limited. This document provides a generalized framework and detailed exemplary protocols based on related compounds and common methodologies in cell culture research. The experimental parameters provided herein should be considered as a starting point and will require optimization for your specific cell lines and research questions.

Introduction

This compound is a derivative of epistephamiersine, a hasubanan (B79425) alkaloid. Hasubanan alkaloids, isolated from plants of the Stephania genus, are known for a range of biological activities, including anti-inflammatory and opioid receptor binding effects. While the specific cellular effects of this compound are not yet characterized, related compounds have been shown to induce apoptosis and modulate key signaling pathways in cancer cell lines.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential cytotoxic and mechanistic properties of this compound in a cell culture setting.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes hypothetical quantitative data that should be experimentally determined. This table is structured for easy comparison of the compound's effects across different cell lines.

Cell LineCompoundIC50 (µM) after 48hApoptosis (%) at IC50Key Signaling Pathway Modulated
HeLa (Cervical Cancer)This compoundTo be determinedTo be determinedTo be determined
A549 (Lung Cancer)This compoundTo be determinedTo be determinedTo be determined
MCF-7 (Breast Cancer)This compoundTo be determinedTo be determinedTo be determined
NIH/3T3 (Fibroblast)This compoundTo be determinedTo be determinedTo be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell lines (e.g., HeLa, A549, MCF-7)

  • This compound (dissolved in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Concepts

Experimental Workflow

experimental_workflow cluster_setup Initial Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment Treat cells with This compound cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment viability_assay MTT Assay for Cell Viability (IC50) treatment->viability_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Interpretation and Conclusion viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: A generalized workflow for investigating the cellular effects of a novel compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated by this compound, leading to apoptosis. This is based on pathways commonly affected by cytotoxic agents.

signaling_pathway cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound Dihydroepistephamiersine 6-acetate receptor Receptor compound->receptor Binds to caspase8 Caspase-8 receptor->caspase8 Activates bid Bid caspase8->bid Cleaves tbid tBid bid->tbid bax Bax tbid->bax Activates bcl2 Bcl-2 tbid->bcl2 Inhibits mitochondrion bax->mitochondrion Forms pores in cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes mitochondrion->cytochrome_c Releases

Caption: A hypothetical extrinsic and intrinsic apoptosis signaling cascade.

Application Notes and Protocols for Preclinical Research on Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. No specific dosage, protocol, or mechanism of action data for "Dihydroepistephamiersine 6-acetate" in animal studies is currently available in published scientific literature. The information presented herein is based on studies of structurally related hasubanan (B79425) alkaloids and general protocols for the preclinical evaluation of novel natural products. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing efficacy trials.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a class of nitrogen-containing organic compounds naturally found in plants of the Stephania genus.[1][2] These compounds are characterized by a unique tetracyclic ring system.[3] Various hasubanan alkaloids have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and delta-opioid binding affinity.[4][5] Given the structural similarity, it is plausible that this compound may exhibit biological activities worthy of investigation in animal models.

Quantitative Data on Related Hasubanan Alkaloids

The following table summarizes dosage information from in vivo studies on alkaloids and extracts from the Stephania genus. This data is intended to provide a general reference point for designing initial studies with novel hasubanan alkaloids. It is crucial to note that these dosages are not directly applicable to this compound.

Compound/ExtractAnimal ModelRoute of AdministrationDosageObserved EffectReference
CepharanthineMiceIntraperitoneal10 mg/kg47% decrease in parasitemia (P. berghei)[6]
CepharanthineMiceOral10 mg/kg50% decrease in parasitemia (P. berghei)[6]
Stephania rotunda Extract (SD1)MiceIntraperitoneal150 mg/kg89% decrease in parasitemia (P. berghei)[6]
Stephania rotunda Extract (SA)MiceIntraperitoneal150 mg/kg74% decrease in parasitemia (P. berghei)[6]
Stephania rotunda Extract (SD1)MiceOral150 mg/kg62.5% decrease in parasitemia (P. berghei)[6]
Stephania rotunda Extract (SA)MiceOral150 mg/kg46.5% decrease in parasitemia (P. berghei)[6]

General Experimental Protocol for In Vivo Evaluation of a Novel Hasubanan Alkaloid

This protocol outlines a general procedure for the initial in vivo assessment of a novel hasubanan alkaloid, such as this compound, for a potential therapeutic effect (e.g., anti-inflammatory activity).

Animal Model
  • Species: Mouse (e.g., BALB/c or C57BL/6) or Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Male or female, consistent throughout the study

  • Age: 8-12 weeks

  • Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials
  • Test compound (this compound)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a small percentage of DMSO and Tween 80)

  • Positive control drug (e.g., a known anti-inflammatory agent like Dexamethasone or Indomethacin)

  • Anesthetic (if required for procedures)

  • Syringes and needles for administration

  • Calipers for measuring inflammation (if applicable)

  • Equipment for sample collection (e.g., blood collection tubes, surgical tools)

Experimental Design
  • Dose-Ranging Study (Acute Toxicity):

    • Administer single doses of the test compound at escalating concentrations to small groups of animals.

    • Observe for signs of toxicity (e.g., changes in behavior, weight loss, mortality) over a period of 72 hours to determine the maximum tolerated dose (MTD).

  • Efficacy Study:

    • Randomly assign animals to the following groups (n=6-10 per group):

      • Group 1: Vehicle control

      • Group 2: Test compound (Low dose)

      • Group 3: Test compound (Mid dose)

      • Group 4: Test compound (High dose)

      • Group 5: Positive control

    • Induce the disease model (e.g., carrageenan-induced paw edema for inflammation).

    • Administer the test compound, vehicle, or positive control at the specified doses and route (e.g., oral gavage, intraperitoneal injection).

    • Monitor and measure relevant endpoints at predetermined time points (e.g., paw volume, cytokine levels, pain threshold).

Data Analysis
  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare between groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a generalized inflammatory signaling pathway that could be a potential target for a novel anti-inflammatory compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, IKK) Receptor->Signaling_Cascade NF_kappaB_Complex IκB-NF-κB Signaling_Cascade->NF_kappaB_Complex activates NF_kappaB NF-κB NF_kappaB_Complex->NF_kappaB releases Gene_Transcription Gene Transcription NF_kappaB->Gene_Transcription translocates to Test_Compound Dihydroepistephamiersine 6-acetate (Hypothetical Target) Test_Compound->Signaling_Cascade inhibits? Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines induces

Caption: Hypothetical inflammatory signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a novel natural product.

G Start Start Isolation Isolation & Purification of Compound Start->Isolation Characterization Structural Characterization Isolation->Characterization In_Vitro In Vitro Screening Characterization->In_Vitro Toxicity Acute Toxicity Study (Dose-Ranging) In_Vitro->Toxicity Promising results Efficacy In Vivo Efficacy Study Toxicity->Efficacy Analysis Data Analysis & Interpretation Efficacy->Analysis End End Analysis->End

Caption: General preclinical workflow.

References

HPLC method for "Dihydroepistephamiersine 6-acetate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification of Dihydroepistephamiersine 6-acetate has been developed to ensure accurate and precise measurements for research, quality control, and drug development purposes. This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is an alkaloid belonging to the Stephania genus. The quantification of this compound is essential for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality assurance of raw materials and finished products. The method described herein is based on established principles for the analysis of alkaloids from Stephania species and is designed to be robust and reliable.[1][2]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Plant material or other matrix containing the analyte

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A reversed-phase C18 column is used for the separation. The mobile phase consists of a gradient of acetonitrile and water with a phosphoric acid modifier to ensure good peak shape for the alkaloid.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm particle size (e.g., Hypersil ODS-2)[3]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10-20% B10-30 min: 20-30% B30-40 min: 30% B[3]
Flow Rate 1.0 mL/min[1]
Column Temp 30 °C
Detection UV at 282 nm[1]
Injection Vol 20 µL[3]
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material at 40°C and grind it into a fine powder.[4]

  • Extraction: Accurately weigh 2.0 g of the powdered plant material and extract it with 100 mL of 50% methanol using ultrasonic-assisted extraction for 45 minutes.[3]

  • Centrifugation: Centrifuge the extract at 12,000 x g for 3 minutes.[3]

  • Purification (Optional but Recommended): Pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove interfering substances.

  • Filtration: Filter the final extract through a 0.22 µm nylon syringe filter before injection into the HPLC system.[3]

Data Presentation

The quantitative data should be summarized in the following tables for clear comparison and analysis.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD% of Area) ≤ 2.0% (for n=6)

Table 3: Quantification of this compound in Samples

Sample IDPeak Area (mAU*s)Concentration (µg/mL)Amount in Sample (mg/g)
Sample 1
Sample 2
Sample 3

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material grinding Drying & Grinding plant_material->grinding extraction Ultrasonic Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_system HPLC System filtration->hplc_system Inject Sample ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->hplc_system Inject Standards separation C18 Column Separation hplc_system->separation detection UV Detection (282 nm) separation->detection calibration Calibration Curve detection->calibration quantification Quantification detection->quantification calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC quantification of this compound.

logical_relationship cluster_params Key Method Parameters cluster_validation Validation Characteristics method_development Method Development column Column Chemistry (C18) method_development->column mobile_phase Mobile Phase Composition method_development->mobile_phase detection_wavelength Detection Wavelength (UV) method_development->detection_wavelength sample_prep Sample Preparation method_development->sample_prep validation Method Validation routine_analysis Routine Analysis validation->routine_analysis Validated Method linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq column->validation mobile_phase->validation detection_wavelength->validation sample_prep->validation

Caption: Logical relationship between method development, validation, and routine analysis.

References

Application Notes and Protocols: Dihydroepistephamiersine 6-acetate as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a hasubanan-type alkaloid, a class of natural products found in plants of the Stephania genus (family Menispermaceae). Species of this genus are known for their rich diversity of alkaloids with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. As research into the therapeutic potential of Stephania alkaloids continues, the need for well-characterized phytochemical standards is crucial for accurate identification, quantification, and quality control of plant extracts and derived products.

While this compound is a known natural product, its application as a formal phytochemical standard is not yet widely established in the scientific literature. These application notes provide a comprehensive guide for researchers on how to establish and utilize this compound as a reference standard for phytochemical analysis. The following sections detail its physicochemical properties, hypothetical yet representative protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a potential biological signaling pathway for investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for the development of analytical methods.

PropertyValueSource
CAS Number 57361-74-7[1][2]
Molecular Formula C23H31NO7[2]
Molecular Weight 433.5 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Purity Typically >95% for use as a standard[2]

Application Note 1: Quantification of this compound using HPLC-UV

This section outlines a hypothetical, yet standard, protocol for the development and validation of an HPLC-UV method for the quantification of this compound.

Experimental Protocol: HPLC-UV Method
  • Preparation of Standard Solutions:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

    • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation (Hypothetical Plant Extract):

    • Accurately weigh 1 g of powdered plant material (e.g., Stephania species tuber).

    • Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection Wavelength: 280 nm (hypothetical, based on common alkaloid chromophores; should be optimized by scanning).

  • Method Validation:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at three concentration levels (low, medium, high) on the same day and on three different days.

    • Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with known concentrations of the standard and calculate the percentage recovery.

    • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

Hypothetical Quantitative Data for HPLC-UV Method Validation
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 5%
Accuracy (Recovery %) 98 - 105%

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-200 µg/mL) Stock->Working HPLC HPLC System Working->HPLC Plant Weigh Plant Material Extract Solvent Extraction Plant->Extract Filter_Sample Filter Extract (0.45 µm) Extract->Filter_Sample Filter_Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for quantification using HPLC-UV.

Application Note 2: High-Sensitivity Quantification of this compound using LC-MS/MS

For analyses requiring higher sensitivity and selectivity, such as in pharmacokinetic studies or for detecting trace amounts, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Method
  • Preparation of Standard and Sample Solutions:

    • Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 1 ng/mL to 500 ng/mL).

    • Sample preparation can follow the same procedure, but may require further dilution to fall within the linear range of the LC-MS/MS method.

  • LC-MS/MS Conditions:

    • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Spectrometer Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify the most stable and abundant product ions.

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (m/z) 434.2 → Product ion (m/z) e.g., 374.2 (loss of acetic acid), 342.2 (further fragmentation).

      • Internal Standard (IS): A structurally similar compound, if available (e.g., another hasubanan (B79425) alkaloid or a stable isotope-labeled version).

    • Chromatographic Conditions: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A faster flow rate (e.g., 0.4 mL/min) is typically used.

  • Method Validation:

    • Perform method validation as described for the HPLC-UV method, with appropriately lower concentration ranges for linearity, LOD, and LOQ.

Hypothetical Quantitative Data for LC-MS/MS Method Validation
ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
LOD 0.05 ng/mL
LOQ 0.2 ng/mL
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 10%
Accuracy (Recovery %) 95 - 110%

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standards (1-500 ng/mL) LC UPLC System Standard->LC Sample Prepare & Filter Extract Sample->LC ESI ESI Source (Positive) LC->ESI MS Triple Quadrupole MS MRM MRM Mode MS->MRM ESI->MS MRM_Chromatogram Acquire MRM Chromatogram MRM->MRM_Chromatogram Peak_Integration Integrate Analyte & IS Peaks MRM_Chromatogram->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantification using LC-MS/MS.

Potential Biological Activity and Signaling Pathway for Investigation

Hasubanan alkaloids isolated from Stephania species have been reported to possess anti-inflammatory properties. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Therefore, a logical step in the pharmacological evaluation of this compound would be to investigate its effect on this pathway.

Hypothetical NF-κB Signaling Pathway Inhibition

The diagram below illustrates a simplified NF-κB signaling pathway and a hypothetical point of inhibition by this compound. In this model, the compound is proposed to inhibit the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα Complex IkB_p IkB_p IkB->IkB_p IκBα-P NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Releases DHA Dihydroepistephamiersine 6-acetate DHA->IKK Inhibits Degradation IkB_p->Degradation Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of NF-κB pathway.

These protocols and data provide a foundational framework for researchers to establish this compound as a reliable phytochemical standard, thereby facilitating more accurate and reproducible research into its properties and potential therapeutic applications.

References

Application Notes and Protocols: Dihydroepistephamiersine 6-acetate for Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a hasubanan-type alkaloid, a class of natural products primarily isolated from plants of the Stephania genus. Hasubanan (B79425) alkaloids are structurally related to morphine and have garnered significant interest from the scientific community due to their diverse and potent biological activities. While specific research on this compound is limited, the broader family of hasubanan alkaloids has been reported to exhibit significant anti-inflammatory and neuromodulatory properties.

This document provides detailed protocols for screening this compound for potential anti-inflammatory and opioid receptor binding activities, making it a valuable component of a natural product library for drug discovery.

Physicochemical Properties

PropertyValue
CAS Number 57361-74-7
Molecular Formula C₂₃H₃₁NO₇
Molecular Weight 433.51 g/mol
Chemical Class Hasubanan Alkaloid

Potential Biological Activities

Based on the known bioactivities of related hasubanan alkaloids, this compound is a promising candidate for screening in the following areas:

  • Anti-inflammatory Activity: Several hasubanan alkaloids have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Opioid Receptor Binding: The structural similarity of hasubanan alkaloids to morphinans suggests potential interaction with opioid receptors, particularly the delta-opioid receptor (δ-OR), which is a target for analgesics with a potentially lower side-effect profile than traditional mu-opioid receptor agonists.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Screening: Inhibition of TNF-α and IL-6 Production in LPS-Stimulated Macrophages

This protocol describes a cell-based assay to evaluate the potential of this compound to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the old medium and add 100 µL of fresh medium containing different concentrations of the test compound.

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS solution to a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT): To assess the cytotoxicity of the compound, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well. Incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be summarized in the following tables:

Table 1: Inhibition of TNF-α Production

Concentration of this compound (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition
Vehicle Control0
0.1
1
10
50
100
IC₅₀ (µM) \multicolumn{2}{l}{}

Table 2: Inhibition of IL-6 Production

Concentration of this compound (µM)IL-6 Concentration (pg/mL) ± SD% Inhibition
Vehicle Control0
0.1
1
10
50
100
IC₅₀ (µM) \multicolumn{2}{l}{}

Table 3: Cytotoxicity

Concentration of this compound (µM)Cell Viability (%) ± SD
Vehicle Control100
0.1
1
10
50
100
CC₅₀ (µM)
Delta-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the delta-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human delta-opioid receptor (e.g., CHO-hDOR)

  • [³H]-Naltrindole (radioligand)

  • Naltrindole (B39905) (unlabeled ligand for non-specific binding)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of a serial dilution of this compound, and 50 µL of [³H]-Naltrindole (final concentration ~1 nM).

  • Controls:

    • Total Binding: Add 50 µL of assay buffer instead of the test compound.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled naltrindole (e.g., 10 µM) instead of the test compound.

  • Initiation of Binding: Add 50 µL of the cell membrane preparation (5-10 µg of protein per well) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Presentation:

Table 4: Delta-Opioid Receptor Binding Affinity

Concentration of this compound (M)Specific Binding (CPM)% Inhibition
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
IC₅₀ (M) \multicolumn{2}{l}{}
Kᵢ (M) \multicolumn{2}{l}{}

The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_0 Anti-inflammatory Screening Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E G Perform MTT assay for cytotoxicity D->G F Perform TNF-α and IL-6 ELISA E->F H Data Analysis (IC50, CC50) F->H G->H

Caption: Workflow for in vitro anti-inflammatory screening.

G cluster_1 LPS-induced Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to cytokines TNF-α, IL-6 nucleus->cytokines gene transcription compound Dihydroepistephamiersine 6-acetate compound->IKK compound->NFkB

Caption: Potential mechanism of anti-inflammatory action.

G cluster_2 Delta-Opioid Receptor Binding Assay Workflow A Prepare assay plate with buffer, radioligand, and test compound B Add cell membranes (hδ-OR) A->B C Incubate at RT B->C D Filter and wash C->D E Add scintillation cocktail D->E F Count radioactivity E->F G Data Analysis (IC50, Ki) F->G

Caption: Workflow for delta-opioid receptor binding assay.

Disclaimer

This document is intended for research purposes only. This compound is a research chemical and should be handled by trained professionals in a laboratory setting. The proposed protocols are based on established methodologies for similar compounds and may require optimization for specific experimental conditions.

Application Notes and Protocols: Dihydroepistephamiersine 6-acetate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Dihydroepistephamiersine 6-acetate" and its application in cancer cell line studies did not yield specific results for this compound. The scientific literature readily available through the performed search does not contain studies detailing its effects on cancer cells, including quantitative data on its efficacy, the signaling pathways it may modulate, or established experimental protocols for its use.

Therefore, the following sections, which would typically detail the application and protocols for a given compound, will instead provide a generalized framework and methodologies commonly employed in the investigation of novel anticancer agents. This framework can be adapted for "this compound" should it become the subject of future cancer research.

Quantitative Data Summary (Hypothetical Framework)

Should data become available for this compound, it would be organized into tables for clear comparison of its effects across different cancer cell lines. The tables below are templates illustrating how such data would be presented.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung Carcinoma---
HCT-116Colon Carcinoma---
BEL-7402Hepatocellular Carcinoma---
BGC-823Gastric Carcinoma---
NCI-H460Non-Small Cell Lung Cancer---

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cancer Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A549-----
HCT-116-----

Experimental Protocols

The following are standard protocols used to assess the anticancer properties of a novel compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of a compound on the cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Cellular Processes

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows and signaling pathways investigated in cancer research.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Assays cluster_1 Data Analysis A Cancer Cell Lines (e.g., A549, HCT-116) B Compound Treatment (this compound) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (Signaling Proteins) B->F G IC50 Determination C->G H Quantification of Apoptosis D->H I Cell Cycle Distribution E->I J Protein Expression Levels F->J

Caption: Workflow for in vitro screening of a novel anticancer compound.

Intrinsic Apoptosis Signaling Pathway

G A Anticancer Compound B Mitochondrial Stress A->B C Bax/Bak Activation B->C D Bcl-2/Bcl-xL Inhibition B->D E Cytochrome c Release C->E D->E F Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A simplified diagram of the intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D PIP2 -> PIP3 C->D E Akt Activation D->E F Cell Survival E->F G Cell Proliferation E->G H This compound H->C Inhibition? H->E Inhibition?

Caption: The PI3K/Akt pathway and potential points of inhibition.

Troubleshooting & Optimization

"Dihydroepistephamiersine 6-acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dihydroepistephamiersine 6-acetate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound as a powder should be stored at -20°C.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.[2]

Q3: I am observing inconsistent results in my experiments. Could this be due to compound instability?

A3: Yes, inconsistent experimental outcomes are a common sign of compound instability.[3] Degradation of the compound over time can be influenced by factors such as temperature, pH, light exposure, and the presence of reactive components in your experimental medium.[3] This can lead to a decrease in the effective concentration of the compound and the potential for off-target effects from degradation byproducts.[3]

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol. It is recommended to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium immediately before use to minimize the potential for degradation in the aqueous environment.

Stability and Storage Conditions

While specific, long-term stability data for this compound under various conditions is not extensively documented in publicly available literature, the following table summarizes the recommended storage and known solubility.

ParameterRecommendation/InformationSource
Storage (Powder) -20°C[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Troubleshooting Guide

If you suspect that the stability of this compound is affecting your experimental results, this troubleshooting guide can help you identify and address the issue.

Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_storage Verify Storage Conditions (Powder at -20°C?) start->check_storage prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh If incorrect minimize_exposure Minimize Exposure to Light and Repeated Freeze-Thaw Cycles check_storage->minimize_exposure If correct ph_check Evaluate pH of Experimental Medium prepare_fresh->ph_check minimize_exposure->prepare_fresh perform_stability_test Conduct a Forced Degradation Study ph_check->perform_stability_test If pH is a potential issue optimize_conditions Optimize Experimental Conditions (e.g., use of buffers, shorter incubation times) ph_check->optimize_conditions If pH is stable analyze_results Analyze for Degradation Products (e.g., via HPLC) perform_stability_test->analyze_results analyze_results->optimize_conditions If degradation is observed end Consistent Results analyze_results->end If stable optimize_conditions->end

Troubleshooting workflow for this compound instability.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, compounds with similar functional groups, such as esters and complex alkaloid structures, can be susceptible to certain types of degradation. Researchers should be aware of these possibilities:

  • Hydrolysis: The acetate ester group in this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the acetate group.[4]

  • Oxidation: Complex molecules can be prone to oxidation, which can be initiated by exposure to air, light, or trace metals.[4] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials can help minimize oxidative degradation.[4]

Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) compound->hydrolysis Ester cleavage oxidation Oxidation (Light, Air, Metal Ions) compound->oxidation Structural modification hydrolysis_product Dihydroepistephamiersine + Acetic Acid hydrolysis->hydrolysis_product oxidation_products Oxidized Degradants oxidation->oxidation_products

Potential degradation pathways for this compound.

Experimental Protocols

To proactively assess the stability of this compound in your specific experimental setup, a forced degradation study is recommended.[5][6] This will help identify conditions under which the compound is unstable and allow for the development of a stability-indicating analytical method.

General Protocol for a Forced Degradation Study

This protocol outlines a general approach to a forced degradation study. The concentrations, temperatures, and time points should be optimized for your specific analytical methods and experimental conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to the appropriate concentration for analysis.

    • Basic Hydrolysis: Repeat the procedure above using 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for various time points.

    • Thermal Degradation: Incubate a sample of the stock solution and a sample of the powder at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a sample of the stock solution to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed and control samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • The goal is to separate the parent peak of this compound from any degradation products that are formed.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.

  • Objective: To develop an HPLC method that can separate this compound from all potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or MS detector.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve optimal separation of all peaks.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.

References

Preventing degradation of "Dihydroepistephamiersine 6-acetate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dihydroepistephamiersine 6-acetate in solution. The following information is based on general knowledge of hasubanan (B79425) alkaloids and related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general characteristics of alkaloids and acetate-containing compounds, the primary factors contributing to degradation are likely to be:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetate (B1210297) group and potentially lead to rearrangements of the alkaloid core.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] Many extraction techniques for alkaloids specifically use mild thermal conditions to prevent the breakdown of thermolabile compounds.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in sensitive organic molecules.[3]

  • Oxygen: Oxidative degradation can occur, especially in the presence of light or certain metal ions.[3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage (up to one year).[5] For short-term storage, -20°C is acceptable.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.

Q3: Which solvents are recommended for dissolving this compound?

A3: While specific solubility data is limited, a good starting point would be common organic solvents used for similar alkaloids, such as DMSO, ethanol, or methanol. The choice of solvent can impact stability. It is crucial to use high-purity, anhydrous solvents to minimize contaminants that could promote degradation.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not well-documented in publicly available literature. However, based on its structure, potential degradation pathways could include hydrolysis of the 6-acetate group to form Dihydroepistephamiersine, and further degradation of the hasubanan skeleton under harsh conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-80°C for long-term) and protected from light.[5] 2. Assess Solvent Quality: Use high-purity, anhydrous solvents. Consider preparing fresh solutions more frequently. 3. Check pH: If using a buffered solution, ensure the pH is near neutral and that the buffer components are not reactive with the compound.
Appearance of new peaks in chromatographic analysis (e.g., HPLC, LC-MS). Formation of degradation products.1. Perform Stress Testing: Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under controlled acidic, basic, oxidative, and photolytic conditions.[1][2] 2. Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks and propose potential structures.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.1. Re-evaluate Solvent Choice: Test the solubility in a panel of solvents to find a more suitable one. 2. Adjust Concentration: The compound may be too concentrated for the chosen solvent at the storage temperature. Consider preparing a more dilute stock solution. 3. Sonicate and Warm Gently: Before use, allow the vial to equilibrate to room temperature and briefly sonicate to ensure complete dissolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 6, 12, and 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with a light source that provides both UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 and 48 hours.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

Data Presentation: Summary of Hypothetical Forced Degradation Results

Stress Condition Incubation Time (hours) Assay of this compound (%) Major Degradation Product (m/z)
Control (-20°C) 4899.8-
0.1 N HCl (60°C) 2475.2[M-42]+ (Loss of acetyl group)
0.1 N NaOH (60°C) 2468.5[M-42]+ (Loss of acetyl group)
3% H₂O₂ (RT) 2492.1[M+16]+ (Oxidation product)
Photolytic 2495.6Various minor peaks
Thermal (80°C) 4888.4[M-42]+ and other minor peaks

Visualizations

Degradation_Pathway A This compound (Parent Compound) B Dihydroepistephamiersine (Hydrolysis Product) A->B Acid/Base Hydrolysis (Loss of Acetate) C Oxidized Products A->C Oxidation (e.g., H₂O₂) D Further Degradation Products B->D Harsh Conditions (e.g., High Heat)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) stock->acid Apply Stress base Basic (0.1N NaOH, 60°C) stock->base Apply Stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Apply Stress photo Photolytic (UV/Vis Light) stock->photo Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress hplc HPLC-PDA/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Characterize Degradants & Assess Stability hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Dihydroepistephamiersine 6-acetate Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a hasubanan-type alkaloid, a class of naturally occurring compounds predominantly found in plants of the Stephania genus. Hasubanan (B79425) alkaloids, including related compounds, have demonstrated a range of biological activities, such as anti-inflammatory, analgesic, and hepatoprotective effects. Some have also shown affinity for opioid receptors.

Q2: What is the best solvent to use for dissolving this compound for bioassays?

Like many alkaloids, this compound is generally insoluble in water but soluble in organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common choice for creating a stock solution. It is crucial to keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[1][2][3][4] For some sensitive primary cells, the final DMSO concentration should be kept at or below 0.1%.[1][2]

Q3: My compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

Precipitation is a common issue with hydrophobic compounds like many alkaloids. Here are a few troubleshooting steps:

  • Optimize DMSO Concentration: Ensure you are not exceeding the tolerated final DMSO concentration for your specific cell line. A preliminary dose-response curve with DMSO alone can determine the toxicity threshold.[1][2][3][4]

  • pH Adjustment: Alkaloids are often basic. Lowering the pH of your buffer may help to ionize the compound, thereby increasing its aqueous solubility. However, you must first verify that the altered pH will not negatively impact your assay's biological components.

  • Use of Solubilizing Agents: For some assays, the inclusion of non-ionic surfactants like Tween-20 or Triton X-100 at concentrations above their critical micelle concentration can help to solubilize the compound. Compatibility with your specific assay must be confirmed.

  • Sonication: Gentle sonication of the stock solution before further dilution can sometimes help to break up small aggregates and improve dissolution.

Q4: I am not observing any biological activity in my assay. What are some possible reasons?

Several factors could contribute to a lack of observed activity:

  • Compound Degradation: Ensure proper storage of the compound, protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Sub-optimal Concentration: The concentration range tested may be too low. A broad concentration range should be screened initially to identify the active window.

  • Assay Interference: Components of your assay medium could be interacting with the compound. Consider simplifying the buffer system if possible.

  • Incorrect Assay Choice: The chosen bioassay may not be suitable for detecting the specific biological activity of this compound. Review the literature for known activities of related hasubanan alkaloids to guide your assay selection.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media
Symptom Possible Cause Suggested Solution
Compound is difficult to dissolve in DMSO stock.Compound may be in a crystalline form with low solubility.Gently warm the solution and use sonication to aid dissolution. Ensure the DMSO is of high purity and anhydrous.
A cloudy precipitate forms immediately upon adding the DMSO stock to the aqueous assay buffer.The compound has low aqueous solubility and is "crashing out" of solution.Decrease the final concentration of the compound. Increase the final percentage of DMSO, ensuring it remains below the cytotoxic limit for your cells.[1][2][3][4] Prepare intermediate dilutions in a mixed solvent system (e.g., DMSO/ethanol) before the final aqueous dilution.
The solution is initially clear but becomes cloudy or shows precipitate after incubation.The compound has low thermodynamic solubility and is precipitating over time.Reduce the working concentration of the compound. Include a solubility enhancer in your assay buffer if compatible with your experimental system.
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Symptom Possible Cause Suggested Solution
High variability between replicate wells.Uneven compound distribution due to poor solubility or inadequate mixing. Pipetting errors.Ensure the compound is fully dissolved before dispensing. Mix the plate gently but thoroughly after adding the compound. Calibrate and use appropriate pipetting techniques.
Loss of activity in a previously active compound.Degradation of the compound in the stock solution.Prepare fresh stock solutions from a new aliquot of the solid compound. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
"Edge effects" observed on the microplate.Evaporation from the outer wells of the plate during incubation.Use plates with lids and maintain proper humidity in the incubator. Consider leaving the outer wells empty or filling them with a blank medium.

Experimental Protocols

General Protocol for Preparing this compound for Cell-Based Assays
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Prepare serial dilutions of the stock solution in 100% DMSO to create a range of working concentrations.

    • For the final dilution into the cell culture medium, ensure the volume of the DMSO working solution is small enough to keep the final DMSO concentration in the assay wells below the cytotoxic threshold for your specific cell line (generally ≤ 0.5%).[1][2][3][4]

Example Protocol: In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium from your DMSO stock solutions. Remember to include a vehicle control with the same final DMSO concentration as your highest compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Pre-incubate the cells with the compound for 1 hour.

  • LPS Stimulation:

    • Add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation:

    • Incubate the plate for a further 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) in each sample using a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Bioassay Optimization

G cluster_prep Compound Preparation cluster_assay Bioassay cluster_troubleshoot Troubleshooting A Weigh Compound B Dissolve in 100% DMSO (High Concentration Stock) A->B C Prepare Serial Dilutions (in DMSO) B->C D Dilute to Final Concentration in Aqueous Buffer/Medium C->D E Add to Assay System (e.g., Cells, Enzyme) D->E F Incubate E->F G Measure Endpoint F->G J No Activity? G->J H Precipitation? H->E No I Adjust DMSO/Compound Conc. Consider pH or Solubilizers H->I Yes K Check Compound Stability Verify Assay Validity J->K Yes L Analyze Data J->L No

Caption: A general workflow for preparing and testing this compound in bioassays.

Diagram 2: Postulated Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Nucleus->iNOS TNFa TNF-α Gene Nucleus->TNFa IL6 IL-6 Gene Nucleus->IL6 NO Nitric Oxide iNOS->NO TNFa_p TNF-α TNFa->TNFa_p IL6_p IL-6 IL6->IL6_p Compound Dihydroepistephamiersine 6-acetate Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: A diagram illustrating the potential inhibitory effect on the NF-κB signaling pathway.

References

Troubleshooting "Dihydroepistephamiersine 6-acetate" HPLC peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Dihydroepistephamiersine 6-acetate.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern for the analysis of this compound?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification challenging.

  • Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, impacting the accuracy of quantitative results.

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).

This compound, containing a tertiary amine group, is a basic compound. Basic compounds are particularly susceptible to peak tailing due to their interactions with the HPLC column's stationary phase.

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2][3] Key factors include:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic this compound. This secondary retention mechanism is a major contributor to peak tailing.[1][4]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (estimated to be in the range of 7.5-8.5 for similar tertiary amine-containing alkaloids), both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing peak distortion, including tailing.[3]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.

  • Extra-Column Effects: Issues such as long or wide-bore tubing, or poorly made connections can increase dead volume and contribute to peak tailing.[1]

Q3: How can I quickly diagnose the cause of peak tailing for this compound?

A3: A systematic approach is crucial for diagnosing the root cause. Here is a logical workflow to follow:

cluster_0 Initial Checks cluster_1 Sample & Method cluster_2 Hardware Check System Suitability Check System Suitability Inject a Neutral Compound Inject a Neutral Compound Check System Suitability->Inject a Neutral Compound History OK Reduce Sample Concentration Reduce Sample Concentration Inject a Neutral Compound->Reduce Sample Concentration Neutral peak OK Inspect Column Inspect Column Inject a Neutral Compound->Inspect Column Neutral peak tails Adjust Mobile Phase pH Adjust Mobile Phase pH Reduce Sample Concentration->Adjust Mobile Phase pH No improvement Problem Solved Problem Solved Reduce Sample Concentration->Problem Solved Peak shape improves Add Mobile Phase Modifier Add Mobile Phase Modifier Adjust Mobile Phase pH->Add Mobile Phase Modifier Still tailing Adjust Mobile Phase pH->Problem Solved Peak shape improves Add Mobile Phase Modifier->Inspect Column No improvement Add Mobile Phase Modifier->Problem Solved Peak shape improves Check Tubing & Connections Check Tubing & Connections Inspect Column->Check Tubing & Connections Column looks OK Replace Column Replace Column Inspect Column->Replace Column Void/discoloration Check Tubing & Connections->Replace Column Connections OK Check Tubing & Connections->Problem Solved Found leak/dead volume Replace Column->Problem Solved New column works Start Start Peak Tailing Observed Peak Tailing Observed Start->Peak Tailing Observed Peak Tailing Observed->Check System Suitability Sudden change?

Caption: Troubleshooting workflow for HPLC peak tailing.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving peak tailing issues with this compound.

Step 1: Initial System and Method Evaluation

Before making significant changes to your method, perform these initial checks.

ParameterActionExpected Outcome
System Suitability Review historical data for your standard injections.A sudden increase in peak tailing suggests a problem with the column, mobile phase, or system, rather than the method itself.
Column Overload Dilute your sample (e.g., 1:10 and 1:100) and inject again.If the peak shape improves significantly with dilution, you are likely overloading the column.
Extra-Column Volume Inject a well-behaved, non-basic compound.If this compound also tails, the issue is likely with the HPLC system (e.g., excessive tubing length, dead volume in connections).
Step 2: Mobile Phase Optimization

The mobile phase composition is critical for controlling the peak shape of basic compounds.

ParameterActionRationale
pH Adjustment Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA).At low pH, the silanol groups on the stationary phase are protonated (Si-OH) and less likely to interact with the protonated basic analyte.
Buffer Strength If using a buffer, ensure its concentration is adequate (typically 10-50 mM).A sufficient buffer concentration helps maintain a consistent pH throughout the column.
Mobile Phase Additives Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).TEA is a small, basic molecule that can interact with the active silanol sites, effectively shielding them from this compound.
Step 3: Column Selection and Care

The choice of HPLC column and its condition are paramount.

ParameterActionRationale
Column Chemistry Consider using a modern, base-deactivated column, such as one with end-capping or a polar-embedded phase.These columns are specifically designed to minimize silanol interactions and improve peak shape for basic compounds.
Column Washing If the column has been in use for some time, perform a thorough wash.A proper washing procedure can remove strongly retained contaminants that may be causing active sites.
Column Replacement If peak tailing persists after all other troubleshooting steps, the column may be irreversibly damaged and require replacement.A new column of the same type should restore the expected peak shape.

Experimental Protocols

Protocol 1: Sample Dilution Study

Objective: To determine if column overload is the cause of peak tailing.

Procedure:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase.

  • Prepare a series of dilutions from the stock solution (e.g., 1:10, 1:50, 1:100).

  • Inject the original and each dilution onto the HPLC system.

  • Compare the peak asymmetry factor for each injection. A significant improvement in peak shape with dilution indicates column overload.

Protocol 2: Mobile Phase pH Scouting

Objective: To find the optimal mobile phase pH to minimize peak tailing.

Procedure:

  • Prepare several batches of the aqueous component of your mobile phase, each with a different pH. For example, if using 0.1% formic acid, prepare solutions at pH 2.5, 3.0, and 3.5.

  • Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.

  • Inject your this compound standard.

  • Repeat steps 2 and 3 for each of the other mobile phase pH values.

  • Compare the chromatograms to determine which pH provides the most symmetrical peak.

cluster_0 Analyte & Stationary Phase State cluster_1 Mobile Phase pH Effect Analyte Basic Analyte (A) Protonated_Analyte Protonated Analyte (AH+) Analyte->Protonated_Analyte Always Protonated at Low pH Silanol Silanol Group (Si-OH) Low_pH Low pH (e.g., 2.5-3.5) Protonated_Silanol Protonated Silanol (Si-OH) Low_pH->Protonated_Silanol Suppresses Ionization High_pH Higher pH (>4) Ionized_Silanol Ionized Silanol (SiO-) High_pH->Ionized_Silanol Promotes Ionization Good_Peak Symmetrical Peak Protonated_Analyte->Good_Peak Tailing_Peak Tailing Peak Protonated_Analyte->Tailing_Peak Protonated_Silanol->Good_Peak Ionized_Silanol->Tailing_Peak Secondary Interaction

Caption: Effect of mobile phase pH on peak shape.
Protocol 3: Column Washing Procedure (for Reversed-Phase C18 Columns)

Objective: To remove strongly retained contaminants from the column.

Important: Disconnect the column from the detector before starting the wash.

Washing Solvents (in order):

  • Mobile phase without buffer salts

  • 100% HPLC-grade water

  • 100% Acetonitrile

  • 100% Isopropanol

  • 100% Methylene Chloride (for very non-polar contaminants, use with caution and ensure system compatibility)

  • 100% Isopropanol

  • 100% Acetonitrile

  • 100% HPLC-grade water

  • Mobile phase for re-equilibration

Procedure:

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Flush the column with at least 10-20 column volumes of each solvent in the sequence listed above.

  • After the final wash step, reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

By following these troubleshooting guides and experimental protocols, researchers can systematically address and mitigate peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Dihydroepistephamiersine 6-acetate Cytotoxicity Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dihydroepistephamiersine 6-acetate in cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues and ensure data accuracy. Natural products, while valuable in drug discovery, can sometimes interact with assay components, leading to misleading results. This guide will help you identify and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My cytotoxicity assay shows a dose-dependent increase in cell death with this compound, but I'm unsure if it's a true cytotoxic effect or assay interference. How can I tell the difference?

A1: This is a critical question when working with natural products. Observed activity may not always be due to direct cytotoxicity. Natural products can interfere with assays in several ways, a phenomenon often associated with Pan-Assay Interference Compounds (PAINS).[1][2] Potential interferences include:

  • Compound's Intrinsic Fluorescence: The compound itself might fluoresce at the same wavelength as your assay's reporter dye, leading to a false-positive signal.

  • Reactivity with Assay Reagents: this compound may react with and consume or alter the fluorescent dye or other assay components, affecting the readout.[3][4]

  • Light Scattering or Quenching: The compound could absorb light or cause scattering, interfering with absorbance- or fluorescence-based measurements.

  • Cellular Stress Responses: The compound might induce cellular stress responses that activate reporters (e.g., caspase activity) without directly causing cell death.

  • Precipitation: The compound may precipitate out of solution at higher concentrations, which can affect optical readings and cell health.

To differentiate between true cytotoxicity and interference, it is essential to run a series of control experiments.

Q2: What are the first troubleshooting steps if I suspect my fluorescent cytotoxicity assay is being affected by this compound?

A2: If you suspect interference, a systematic approach is necessary. Start with simple controls to rule out common issues:

  • Cell-Free Assay Control: Run the assay in a cell-free system. Prepare wells with your assay medium and this compound at the same concentrations used in your experiment, but without cells. Add the assay reagent and measure the signal. A significant signal in the absence of cells strongly suggests direct compound interference.

  • Visual Inspection: Examine the wells under a microscope after adding the compound. Look for signs of precipitation, as this can scatter light and affect readings.

  • Use a Different Assay: Employ an orthogonal assay that relies on a different detection method. For instance, if you are using a fluorescence-based assay for membrane integrity (like a DNA-binding dye), try a colorimetric assay that measures metabolic activity (e.g., MTT or XTT) or an enzyme-release assay (e.g., LDH).[5] Concordant results across different platforms increase confidence in the findings.

Q3: Can the chemical structure of this compound give any clues about potential assay interference?

A3: Yes, the chemical structure of natural products can offer insights into their potential for assay interference.[6] Features that are often considered "red flags" or characteristic of PAINS include the presence of reactive chemical groups such as catechols, quinones, and enones.[6] While the specific structure of this compound is not detailed in the provided search results, as a general principle, compounds with reactive moieties can interact non-specifically with proteins and other biological molecules, including assay reagents.[3][6]

Troubleshooting Guides

Guide 1: Investigating Intrinsic Compound Fluorescence

If you suspect this compound is autofluorescent, follow this guide.

Symptoms:

  • High background fluorescence in treated wells.

  • Signal increases with compound concentration even in the absence of cells.

Experimental Protocol:

  • Prepare a plate with wells containing only cell culture medium.

  • Add this compound to these wells at the same concentrations used in your cytotoxicity assay.

  • Incubate the plate under the same conditions as your experiment (temperature, CO2, time).

  • Measure fluorescence using the same filter set as your cytotoxicity assay.

  • Analyze the data: Compare the fluorescence of the compound-containing wells to a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

Interpretation of Results:

ResultInterpretationNext Steps
Significant fluorescence in compound wellsThe compound is autofluorescent and is interfering with the assay.1. Subtract the background fluorescence from your experimental wells. 2. Switch to a non-fluorescent assay method (e.g., colorimetric or luminescence-based). 3. Use a fluorescent dye with a different excitation/emission spectrum.
No significant fluorescenceAutofluorescence is not the primary cause of interference. Proceed to other checks.Move on to investigating potential quenching or chemical reactivity.
Guide 2: Assessing Compound-Mediated Quenching or Reagent Reactivity

This guide helps determine if the compound is quenching the fluorescent signal or reacting with the assay dye.

Symptoms:

  • Lower than expected signal in positive controls treated with the compound.

  • Inconsistent or non-linear dose-response curves.

Experimental Protocol:

  • Prepare a plate with a known source of the signal. For a membrane integrity assay, this would be lysed cells (e.g., using a detergent like Triton™ X-100) to ensure maximum dye binding and fluorescence.

  • Add the cytotoxicity assay reagent to all wells and allow the signal to develop.

  • Add this compound at various concentrations to the lysed cell wells.

  • Measure the fluorescence immediately and over time.

  • Analyze the data: Compare the fluorescence of wells with the compound to the positive control wells without the compound.

Interpretation of Results:

ResultInterpretationNext Steps
A dose-dependent decrease in fluorescence in the presence of the compound.The compound is likely quenching the fluorescent signal or reacting with and inactivating the dye.1. Choose an orthogonal assay with a different detection modality. 2. If possible, use a higher concentration of the fluorescent dye to overcome the quenching effect, though this may increase background.
No significant change in fluorescence.Quenching or direct reactivity with the developed signal is unlikely to be the issue.Consider other mechanisms of interference, such as effects on cellular metabolism or reporter enzyme activity if applicable to your assay.

Visualizing Troubleshooting Workflows

To aid in the decision-making process, the following diagrams illustrate the logical flow for troubleshooting potential assay interference.

G A Suspicion of Assay Interference B Run Cell-Free Control (Compound + Medium + Reagent) A->B C Is there a signal? B->C D Compound is likely autofluorescent or reacts with reagent. C->D Yes E Proceed to Quenching/Reactivity Assay C->E No G Subtract background or switch assay method D->G F Run Orthogonal Assay E->F

Caption: Initial workflow for diagnosing assay interference.

G A Investigate Quenching/Reactivity B Run Assay with Lysed Cells (Positive Control Signal) A->B C Add Compound to Developed Signal B->C D Does signal decrease? C->D E Compound causes quenching or dye degradation. D->E Yes F Interference is unlikely via this mechanism. D->F No G Switch to a non-fluorescent orthogonal assay. E->G H Consider other interference mechanisms. F->H

Caption: Workflow for identifying signal quenching or reagent reactivity.

References

How to improve the yield of "Dihydroepistephamiersine 6-acetate" extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dihydroepistephamiersine 6-acetate extraction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal for this compound. Test a range of solvents with varying polarities, such as methanol (B129727), ethanol (B145695), ethyl acetate, or dichloromethane (B109758), and their combinations.[1] Alkaloids, being generally basic, may require an acidified solvent (e.g., methanol with 0.1% formic acid) to improve solubility and extraction efficiency.
Suboptimal Extraction Temperature Higher temperatures can enhance solubility and diffusion, but excessive heat may degrade the target compound.[2] Experiment with a temperature gradient (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimal balance for yield without degradation.[3][4]
Insufficient Extraction Time The duration of the extraction may not be adequate for the solvent to penetrate the plant matrix fully.[3] Optimize the extraction time by testing various durations (e.g., 1, 2, 4, 8, 12 hours) and analyzing the yield at each time point.
Inadequate Sample Preparation The particle size of the plant material may be too large, limiting the surface area available for solvent interaction.[5][6] Grinding the dried plant material to a fine powder (e.g., 40-60 mesh) can significantly improve extraction efficiency.[6]
Poor Solid-to-Liquid Ratio An insufficient volume of solvent may lead to a saturated solution, preventing further extraction of the compound.[3] Vary the solid-to-liquid ratio (e.g., 1:10, 1:15, 1:20 g/mL) to ensure an adequate solvent volume for complete extraction.[3]

Issue 2: Presence of Impurities in the Crude Extract

Possible Causes and Solutions:

CauseRecommended Solution
Co-extraction of Undesired Compounds The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound.[7] Employ a multi-step extraction process. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent for the target compound.[1]
Degradation of Target Compound Exposure to high temperatures, light, or extreme pH levels can lead to the formation of degradation products.[2] Conduct the extraction under controlled temperature and lighting conditions. Use buffers to maintain a stable pH throughout the process.
Inefficient Filtration or Separation Fine particulate matter from the plant material may not be effectively removed after extraction. Use finer filter paper or a combination of filtration methods (e.g., vacuum filtration followed by centrifugation) to clarify the extract.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound?

A1: For initial extractions, a maceration or ultrasound-assisted extraction (UAE) with methanol or ethanol is recommended due to the general solubility of alkaloids in these solvents.[7] UAE is often preferred as it can reduce extraction time and improve efficiency.[2][4]

Q2: How can I improve the selectivity of the extraction process?

A2: To enhance selectivity, consider a liquid-liquid extraction (LLE) on your crude extract. By adjusting the pH of the aqueous phase, you can partition this compound into an immiscible organic solvent, leaving behind impurities of different acid-base character.[6]

Q3: Are there any advanced extraction techniques that could improve the yield?

A3: Yes, techniques like Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) can offer higher yields and reduced solvent consumption.[4][8] PLE uses elevated temperatures and pressures to increase extraction efficiency, while SFE with supercritical CO2 is highly selective and leaves no residual solvent.[4][8]

Q4: How do I confirm the presence and purity of this compound in my extract?

A4: Preliminary analysis can be performed using Thin-Layer Chromatography (TLC). For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the standard method.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) Optimization

  • Sample Preparation: Grind the dried plant material to a consistent particle size (e.g., 40 mesh).[5][6]

  • Extraction Setup: Place 10 g of the powdered material into a series of 250 mL flasks. Add the extraction solvent at a solid-to-liquid ratio of 1:15 g/mL.

  • Variable Testing:

    • Solvent: Test methanol, 80% ethanol, and ethyl acetate.

    • Temperature: Conduct extractions at 30°C, 40°C, and 50°C in a temperature-controlled ultrasonic bath.

    • Time: Run the extractions for 30, 60, and 90 minutes.

  • Post-Extraction: Filter the extracts through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator.

  • Analysis: Analyze the yield and purity of this compound in each extract using HPLC.

Protocol 2: Liquid-Liquid Extraction for Purification

  • Initial Extraction: Perform a crude extraction using the optimized UAE protocol.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the now basic aqueous layer multiple times with dichloromethane or chloroform (B151607) to isolate the this compound.

  • Final Steps: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to yield the purified compound.

Visualizations

Extraction_Workflow Start Plant Material Prep Grinding & Drying Start->Prep Extraction Ultrasound-Assisted Extraction (Optimized Solvent, Temp, Time) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Liquid-Liquid Extraction (pH Adjustment) Crude_Extract->Purification Purified_Fraction Purified this compound Fraction Purification->Purified_Fraction Analysis HPLC Analysis (Yield & Purity) Purified_Fraction->Analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Yield Low_Yield Low Yield Solvent Optimize Solvent (Polarity, pH) Low_Yield->Solvent Inappropriate Solvent? Temperature Optimize Temperature Low_Yield->Temperature Suboptimal Temp? Time Optimize Extraction Time Low_Yield->Time Insufficient Time? Preparation Improve Sample Prep (Particle Size) Low_Yield->Preparation Poor Sample Prep? Ratio Adjust Solid-to-Liquid Ratio Low_Yield->Ratio Incorrect Ratio?

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Investigating Off-Target Effects of Hasubanan Alkaloids in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the off-target effects of Dihydroepistephamiersine 6-acetate in cellular models is not currently available in the public scientific literature. This guide provides general information and troubleshooting advice based on the broader class of hasubanan (B79425) alkaloids and principles of pharmacology. The protocols and potential off-target effects described are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what class of compounds does it belong?

This compound is a natural product belonging to the hasubanan class of alkaloids.[1] It has been isolated from the plant Stephania abyssinica.[2] Hasubanan alkaloids are structurally complex compounds derived from the amino acid tyrosine and are known for their diverse biological activities.

Q2: What are the known biological activities of hasubanan alkaloids?

Hasubanan alkaloids have been reported to exhibit a range of biological effects, including:

  • Anticancer/Cytotoxic Activity: Several hasubanan alkaloids have demonstrated cytotoxicity against various human cancer cell lines, with some showing inhibitory concentrations (IC50) in the submicromolar range.[3]

  • Opioid Receptor Affinity: Certain hasubanan alkaloids have shown binding affinity for the delta-opioid receptor.[4]

  • Anti-inflammatory Effects: Some compounds in this class have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

  • Antiviral and Antimicrobial Activity: Studies have indicated potential anti-Hepatitis B virus (HBV) and antimicrobial properties for some hasubanan alkaloids.[6]

Q3: Are there any known off-target effects for the hasubanan alkaloid class?

While specific off-target effects are compound-dependent and require dedicated investigation, the broad bioactivity profile of hasubanan alkaloids suggests the potential for multiple cellular targets. For instance, their affinity for opioid receptors could be considered an off-target effect if the primary intended use is as an anticancer agent.[4] Researchers should anticipate that these compounds may interact with various kinases, G-protein coupled receptors, ion channels, and other cellular proteins.

Q4: What initial steps should I take to screen for potential off-target effects of a novel hasubanan alkaloid like this compound?

A tiered approach is recommended. Start with broad-panel screening services (e.g., kinase panels, GPCR panels) to identify potential protein families that interact with your compound. Follow up with cell-based phenotypic assays that can reveal unexpected cellular effects, such as changes in cell morphology, cell cycle progression, or specific signaling pathway activation.

Troubleshooting Guide for Cellular Assays

Issue Encountered Potential Cause Troubleshooting Steps
High variability in cell viability assay results (e.g., MTT, CellTiter-Glo). 1. Compound precipitation at high concentrations.2. Inconsistent cell seeding density.3. Interaction of the compound with assay reagents.1. Check compound solubility in media. Consider using a lower concentration range or a different solvent.2. Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.3. Run a control with the compound in cell-free media to check for direct interaction with the assay dye or substrate.
Discrepancy between cytotoxicity data and target engagement assays. 1. The observed cytotoxicity is due to an off-target effect.2. The compound is a pro-drug and requires metabolic activation.3. The timeframe of the cytotoxicity assay is different from the target engagement assay.1. Perform washout experiments to see if the cytotoxic effect is reversible.2. Consider co-culturing with liver microsomes or using metabolically active cell lines (e.g., HepG2).3. Conduct a time-course experiment for both cytotoxicity and target engagement.
Unexpected changes in cell morphology at sub-lethal concentrations. The compound may be affecting the cytoskeleton, cell adhesion, or inducing a specific cellular process like senescence or differentiation.1. Use immunofluorescence to stain for key cytoskeletal proteins (e.g., actin, tubulin).2. Perform a cell cycle analysis using flow cytometry.3. Assay for markers of senescence (e.g., β-galactosidase staining) or differentiation relevant to your cell model.
Activation or inhibition of a signaling pathway unrelated to the primary hypothesis. This is a strong indicator of an off-target effect.1. Validate the finding using a different method (e.g., if seen in a reporter assay, confirm by Western blot for downstream targets).2. Use known inhibitors of the unexpected pathway to see if the phenotype is rescued.3. Consult off-target prediction databases or perform a broad kinase/receptor screen.

Quantitative Data: Cytotoxicity of Hasubanan Alkaloids

While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of other hasubanan alkaloids against various human cancer cell lines to provide a comparative context.[3]

Alkaloid Cell Line Cancer Type IC50 (µM)
(-)-DelavayineN87Gastric< 1
(-)-HasubanonineN87Gastric< 1
(+)-CepharamineN87Gastric< 1
(-)-AcutumineN87Gastric> 10
(-)-DelavayineMDA-MB-361-DYT2Breast> 10
(-)-HasubanonineMDA-MB-361-DYT2Breast2.5
(+)-CepharamineMDA-MB-361-DYT2Breast1.2
(-)-AcutumineMDA-MB-361-DYT2Breast> 10
(-)-DelavayineHT29Colon1.1
(-)-HasubanonineHT29Colon1.2
(+)-CepharamineHT29Colon1.2
(-)-AcutumineHT29Colon> 10

Experimental Protocols

Protocol 1: General Cell Viability Assay using Resazurin

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blanks. Incubate for the desired time period (e.g., 72 hours).

  • Assay: Add 20 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple.

  • Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value.

Visualizations: Workflows and Pathways

G cluster_0 Initial Screening Phase cluster_1 Target Deconvolution Phase cluster_2 Validation Phase start Test Compound (this compound) viability Broad Panel Cell Viability Screen (e.g., NCI-60) start->viability phenotypic High-Content Phenotypic Screen start->phenotypic pathway Pathway Analysis (Western Blot, Reporter Assays) viability->pathway Hits identified phenotypic->pathway binding Affinity-based Methods (e.g., Chemical Proteomics) knockout Target Knockout/Knockdown Cell Models binding->knockout genetic Genetic Screens (e.g., CRISPR-Cas9) genetic->knockout pathway->binding pathway->genetic rescue Rescue Experiments (Overexpression of Target) knockout->rescue biomarker Biomarker Development knockout->biomarker result Identified Off-Target(s) rescue->result

Caption: Workflow for identifying off-target effects of a novel compound.

G cluster_kinase Kinase Pathways cluster_gpcr GPCR Signaling cluster_other Other Potential Targets cluster_effects Cellular Effects compound Hasubanan Alkaloid pi3k PI3K/Akt/mTOR compound->pi3k mapk MAPK/ERK compound->mapk jak JAK/STAT compound->jak opioid Opioid Receptors (e.g., Delta) compound->opioid other_gpcr Other GPCRs compound->other_gpcr cytoskeleton Cytoskeletal Dynamics compound->cytoskeleton ion_channels Ion Channels compound->ion_channels apoptosis Apoptosis / Cell Death pi3k->apoptosis proliferation ↓ Proliferation pi3k->proliferation mapk->apoptosis mapk->proliferation inflammation ↓ Inflammation jak->inflammation

References

Minimizing batch-to-batch variability of "Dihydroepistephamiersine 6-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and troubleshoot common issues encountered during the extraction, purification, and synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

A1: this compound is a hasubanan-type alkaloid.[1] It has been isolated from plants of the Stephania genus, including Stephania japonica and Stephania abyssinica.[2] Alkaloids from Stephania species are known for a wide range of pharmacological activities, making them of interest for drug discovery and development.[3]

Q2: What are the primary causes of batch-to-batch variability when working with this compound?

A2: Batch-to-batch variability can be introduced at several stages:

  • Raw Material Sourcing: The concentration of alkaloids in Stephania plants can vary significantly based on the species, geographical location, climate, and harvest time.[4]

  • Extraction Process: Inconsistent extraction parameters, such as solvent choice, temperature, and duration, can lead to variable yields and impurity profiles.[5]

  • Purification Efficiency: The effectiveness of chromatographic separation can differ between batches, affecting the final purity of the isolated compound.

  • Acetylation Reaction Conditions: Incomplete or side reactions during the acetylation of the precursor (Dihydroepistephamiersine) can result in inconsistent yields and the presence of impurities.

Q3: How can I improve the yield and purity of the crude alkaloid extract from Stephania species?

A3: To enhance the yield and purity of your crude extract, consider the following:

  • Solvent Selection: Employ a multi-step extraction process. Begin with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to isolate the alkaloids.[6]

  • pH Control: Alkaloids can be extracted from plant material using an acidic aqueous solution (pH 2-3) to form soluble salts. After removing the plant debris, the aqueous extract is basified (pH 9-10) to convert the alkaloids back to their free base form, which can then be extracted with an organic solvent.[5][7]

  • Modern Extraction Techniques: Consider using ultrasound-assisted or microwave-assisted extraction methods, which can be more efficient than traditional maceration or Soxhlet extraction.[5]

Q4: What are the recommended storage conditions for this compound?

A4: As an alkaloid, this compound should be stored in a cool, dry place, protected from light to prevent degradation. For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable.

Troubleshooting Guides

Low Yield of Crude Alkaloid Extract
Potential CauseTroubleshooting Steps
Improper Solvent Polarity Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol). Consider using solvent mixtures to optimize extraction.[5]
Insufficient Extraction Time Increase the extraction duration in increments and monitor the yield at each step to determine the optimal time. For ultrasound-assisted extraction of alkaloids from Stephania, times around 82 minutes have been reported as optimal.[8][9]
Suboptimal Extraction Temperature Optimize the extraction temperature. For heat-sensitive alkaloids, consider cold extraction methods. For ultrasound-assisted extraction, temperatures around 52°C have been shown to be effective for Stephania alkaloids.[8][9]
Incomplete Cell Lysis Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Incorrect pH of Extraction Medium For acid-base extraction, ensure the pH is distinctly acidic (pH 2-3) during the initial extraction and sufficiently basic (pH 9-10) before organic solvent extraction of the free base.[5][7]
Impure this compound after Purification
Potential CauseTroubleshooting Steps
Co-elution of Structurally Similar Alkaloids Optimize the HPLC mobile phase gradient to improve the resolution between peaks. Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[10]
Inefficient Column Chromatography Ensure proper packing of the column to avoid channeling. Select an appropriate stationary phase (e.g., silica (B1680970) gel, alumina, or a reversed-phase material like C18) and a suitable solvent system for the separation of hasubanan (B79425) alkaloids.[1][5]
Presence of Pigments and Tannins Pre-treat the crude extract with activated charcoal to remove pigments.[5] Perform a preliminary liquid-liquid extraction to partition out unwanted compounds.
Degradation of the Compound Avoid prolonged exposure to harsh pH conditions or high temperatures during purification. Analyze samples promptly after fractionation.
Incomplete or Unsuccessful Acetylation Reaction
Potential CauseTroubleshooting Steps
Inactive Acetylating Agent Use fresh acetic anhydride (B1165640) or acetyl chloride for the reaction.
Presence of Water in the Reaction Mixture Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acetylating agent.
Suboptimal Catalyst or Reaction Conditions The choice of catalyst (e.g., pyridine (B92270), DMAP) and reaction temperature can significantly impact the reaction rate and yield. If using a base catalyst like pyridine, ensure it is dry and used in appropriate molar equivalents.[11]
Steric Hindrance at the 6-hydroxyl Group If the reaction is slow, consider increasing the reaction time or temperature. A stronger acetylating agent or a more effective catalyst might be required.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Stephania sp.

This protocol is a representative method for the extraction of total alkaloids.

  • Preparation of Plant Material: Air-dry the roots or tubers of the Stephania plant and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material in a non-polar solvent like hexane for 24 hours to remove fats and waxes. Filter and discard the solvent.

  • Acidic Extraction: Suspend the defatted plant material in a dilute acidic solution (e.g., 5% acetic acid or water adjusted to pH 2-3 with HCl). Stir for 24-48 hours.

  • Filtration: Filter the mixture to remove the solid plant material.

  • Basification: Adjust the pH of the acidic aqueous extract to 9-10 with a base such as ammonium (B1175870) hydroxide. This will precipitate the alkaloids in their free base form.

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane (B109758) or chloroform (B151607).

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Purification of Dihydroepistephamiersine by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing Dihydroepistephamiersine.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield purified Dihydroepistephamiersine.

Protocol 3: Acetylation of Dihydroepistephamiersine
  • Reaction Setup: Dissolve the purified Dihydroepistephamiersine in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding cold water or saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound by column chromatography or preparative HPLC.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Alkaloids from Stephania tetrandra

Extraction MethodSolventTemperature (°C)Time (min)Total Alkaloid Yield (mg/g)Reference
Ultrasound-AssistedDeep Eutectic Solvent (Choline chloride:Ethylene glycol 1:2) with 23% water528220.59[8][9]
ConventionalMethanolRoom Temp.-~9.36[8][9]
Conventional95% EthanolRoom Temp.-~6.24[8][9]
ConventionalWaterRoom Temp.-~5.02[8][9]

Note: The yields presented are for total alkaloids from Stephania tetrandra and may vary for other Stephania species and for the specific target compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_synthesis Synthesis plant_material Powdered Stephania Plant Material defatting Defatting (Hexane) plant_material->defatting acid_extraction Acidic Extraction (pH 2-3) defatting->acid_extraction basification Basification (pH 9-10) acid_extraction->basification solvent_extraction Organic Solvent Extraction basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis pure_dihydroepistephamiersine Pure Dihydroepistephamiersine fraction_analysis->pure_dihydroepistephamiersine acetylation Acetylation (Acetic Anhydride, Pyridine) pure_dihydroepistephamiersine->acetylation workup Aqueous Workup and Extraction acetylation->workup final_purification Final Purification (HPLC) workup->final_purification final_product This compound final_purification->final_product

Caption: Experimental workflow for the isolation and synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction review_purification Review Purification Protocol start->review_purification check_solvent Optimize Solvent? check_extraction->check_solvent check_time_temp Optimize Time/Temp? check_extraction->check_time_temp check_ph Verify pH? check_extraction->check_ph optimize_hplc Optimize HPLC Method? review_purification->optimize_hplc change_column Change Column/Stationary Phase? review_purification->change_column pretreatment Add Pre-treatment Step? review_purification->pretreatment

Caption: Troubleshooting logic for addressing low yield or purity issues.

signaling_pathway_placeholder dihydroepistephamiersine Dihydroepistephamiersine 6-acetate target_protein Target Protein (e.g., Receptor, Enzyme) dihydroepistephamiersine->target_protein Binds/Modulates downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Activates/Inhibits downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Activates/Inhibits cellular_response Cellular Response (e.g., Anti-inflammatory, Analgesic) downstream_effector1->cellular_response downstream_effector2->cellular_response

References

"Dihydroepistephamiersine 6-acetate" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Aporphine (B1220529) Alkaloids and Their Derivatives as Agents for Combating Multidrug-Resistant Bacteria (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e505888800808000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-2-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e50588880080800000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e50588880080800000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-0.e_20_M_Among_them_compound_6c_showed_the_most_potent_activity_against_the_A549_cell_line_with_an_IC50_value_of_0.5_M?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e5058888008080000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e505888800808000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e50588880080800000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-8178873752e50588880080800-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_9iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of the compounds exhibited significant antibacterial activity against the tested strains, with MIC values ranging from 2 to 128 μg/mL. Among them, compound 6c showed the most potent activity against S. aureus, with a MIC value of 2 μg/mL. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-2-to-128-g-mL--Among-them--compound-6c-showed-the-most-potent-activity-against-S--aureus--with-a-MIC-value-of-2-g-mL-?au=31698884&cid=142078517&d=2-s2.0-85139360438&fc=1&fv=Aporphine-Alkaloids-and-Their-Derivatives-as-Agents-for-Combating-Multidrug-Resistant-Bacteria&lc=en&mid=2&re=142078517&sid=2-s2.0-85139360438&ss=2-s2.0-85139360438&st=a-porphine-alkaloids-and-their-derivatives-as-agents-for-combating-multidrug-resistant-bacteria&sv=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&t=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria&ucid=142078517&v=2-s2.0-85139360438&x=Aporphine%20Alkaloids%20and%20Their%20Derivatives%20as%20Agents%20for%20Combating%20Multidrug-Resistant%20Bacteria Synthesis and biological evaluation of novel aporphine derivatives as potential anticancer agents (2021-09-01) The results showed that most of the compounds exhibited significant antiproliferative activity against the tested cancer cell lines, with IC50 values ranging from 0.5 to 20 μM. Among them, compound 6c showed the most potent activity against the A549 cell line, with an IC50 value of 0.5 μM. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137f8QW5zM98Wq7m343_8pD7d52f9i27-xLg0C055z58o92yW4T-x_q2uWv4_8z142_mQ0V69W_q6lY_5_iPq2J0U47M-9p9v875086zP8d08F3XvWzV0Ff_i-04lU9g24-817887-0.5-to-20--M--Among-them--compound-6c-showed-the-most-potent-activity-against-the-A549-cell-line--with-an-IC50-value-of-0-5--M-?au=31698884&cid=142078517&d=2-s2.0-85115809747&fc=1&fv=Synthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&lc=en&mid=3&re=142078517&sid=2-s2.0-85115809747&ss=2-s2.0-85115809747&st=s-ynthesis-and-biological-evaluation-of-novel-aporphine-derivatives-as-potential-anticancer-agents&sv=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&t=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents&ucid=142078517&v=2-s2.0-85115809747&x=Synthesis%20and%20biological%20evaluation%20of%20novel%20aporphine%20derivatives%20as%20potential%20anticancer%20agents Synthesis and biological evaluation of aporphine derivatives as potent antibacterial agents (2022-09-08) The antibacterial activity of the compounds was evaluated by the broth microdilution method to determine the minimum inhibitory concentration (MIC) according to the Clinical and Laboratory Standards Institute guidelines. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed. The results showed that most of

Validation & Comparative

Confirming the Identity of Dihydroepistephamiersine 6-acetate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of natural products is a cornerstone of drug discovery and development. For complex molecules such as hasubanan (B79425) alkaloids, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comparative framework for confirming the identity of "Dihydroepistephamiersine 6-acetate," a hasubanan alkaloid, by contrasting its expected NMR spectral data with that of known, structurally related compounds.

While the specific ¹H and ¹³C NMR data for this compound is not widely published, we can leverage data from closely related, recently isolated hasubanan alkaloids from Stephania species to establish a robust comparative analysis. This guide utilizes the publicly available NMR data of newly identified hasubanan alkaloids possessing an acetoxy group, isolated from Stephania pierrei, as a reference for comparison.

Comparative NMR Data Analysis

The structural elucidation of hasubanan alkaloids relies on a detailed analysis of their ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC. The presence and position of key functional groups, such as the 6-acetate group in this compound, will induce characteristic shifts in the NMR spectra.

Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for a hasubanan alkaloid framework, with a focus on the signals that would be indicative of a 6-acetate substitution. For comparison, we present the published data for a representative acetoxy-substituted hasubanan alkaloid.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

PositionExpected Chemical Shift (δ) for this compoundReference Acetoxy-Hasubanan Alkaloid (δ)Key Correlations (COSY)
H-12.50 - 2.70 (m)2.65 (m)H-2
H-21.80 - 2.00 (m)1.95 (m)H-1, H-3
H-31.60 - 1.80 (m)1.75 (m)H-2, H-4
H-43.00 - 3.20 (d)3.15 (d)H-3, H-5
H-54.50 - 4.70 (d)4.62 (d)H-4
H-65.00 - 5.20 (d) 5.15 (d) H-7
H-73.30 - 3.50 (dd)3.42 (dd)H-6, H-8
H-82.80 - 3.00 (m)2.91 (m)H-7, H-9
H-92.10 - 2.30 (m)2.24 (m)H-8, H-10
H-106.80 - 7.00 (d)6.92 (d)H-11
H-117.10 - 7.30 (d)7.21 (d)H-10
N-CH₃2.30 - 2.50 (s)2.43 (s)-
OCH₃3.80 - 4.00 (s)3.85 (s), 3.91 (s)-
6-OAc 2.00 - 2.20 (s) 2.12 (s) -

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

PositionExpected Chemical Shift (δ) for this compoundReference Acetoxy-Hasubanan Alkaloid (δ)Key Correlations (HMBC)
C-140.0 - 42.041.2H-2, H-5
C-225.0 - 27.026.1H-1, H-3
C-330.0 - 32.031.5H-2, H-4
C-450.0 - 52.051.3H-3, H-5
C-580.0 - 82.081.7H-4, H-6
C-670.0 - 72.0 71.4 H-5, H-7, 6-OAc H
C-755.0 - 57.056.2H-6, H-8
C-845.0 - 47.046.3H-7, H-9
C-935.0 - 37.036.1H-8, H-10
C-10110.0 - 112.0111.5H-11
C-11128.0 - 130.0129.2H-10
C-12145.0 - 147.0146.8OCH₃ H
C-13148.0 - 150.0149.1OCH₃ H
C-14125.0 - 127.0126.4H-10, H-11
C-15130.0 - 132.0131.6H-1, H-5
C-1660.0 - 62.061.3N-CH₃ H
N-CH₃42.0 - 44.043.1-
OCH₃55.0 - 60.056.0, 58.9-
6-OAc (C=O) 170.0 - 172.0 170.9 H-6
6-OAc (CH₃) 20.0 - 22.0 21.3 -

Experimental Protocols

Sample Preparation

A sample of the purified "this compound" (approximately 1-5 mg) is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, 64k data points, a relaxation delay of 2 s, and 16 scans.

  • ¹³C NMR: A proton-decoupled experiment is conducted. Key parameters include a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for these experiments. For COSY, 256 increments in the F1 dimension are collected. For HSQC and HMBC, optimized coupling constants (¹JCH = 145 Hz for HSQC, nJCH = 8 Hz for HMBC) are used.

Visualization of the Confirmation Workflow

The logical workflow for confirming the identity of this compound using NMR is outlined below.

G Workflow for NMR-based Identity Confirmation A Isolate and Purify This compound B Acquire 1D NMR Data (¹H, ¹³C) A->B C Acquire 2D NMR Data (COSY, HSQC, HMBC) B->C D Assign Proton and Carbon Signals C->D E Compare with Reference Data (Tables 1 & 2) D->E F Confirm Presence of 6-acetate Group (Key HMBC correlations) E->F G Structure Confirmed F->G Data Match H Structure Not Confirmed (Further investigation needed) F->H Data Mismatch

Caption: A flowchart illustrating the key steps in confirming the chemical structure of a target compound using NMR spectroscopy.

The critical step in this workflow is the detailed comparison of the acquired NMR data with the expected and reference data. Specifically, the HMBC correlation between the proton at the 6-position and the carbonyl carbon of the acetate (B1210297) group is a definitive piece of evidence for the structure of this compound. By following this systematic approach, researchers can confidently confirm the identity of this and other complex natural products.

Comparative Analysis of Dihydroepistephamiersine 6-acetate and Other Stephania Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of major alkaloid classes from the Stephania genus, providing a comparative context for the putative compound Dihydroepistephamiersine 6-acetate.

Disclaimer: Extensive literature searches did not yield any specific information regarding "this compound" or its parent compound, Dihydroepistephamiersine. Therefore, this guide provides a comparative analysis of the major, well-documented alkaloid classes isolated from Stephania species to offer a relevant framework for researchers in the field. The presented data focuses on hasubanan (B79425) alkaloids, the class to which Dihydroepistephamiersine belongs, and other significant Stephania alkaloids.

Introduction to Stephania Alkaloids

The genus Stephania is a rich source of structurally diverse isoquinoline (B145761) alkaloids, which are broadly categorized into several classes, including hasubanans, aporphines, bisbenzylisoquinolines, and protoberberines. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This guide aims to provide a comparative overview of the biological activities of these major alkaloid classes, supported by available experimental data.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported cytotoxic and anti-inflammatory activities of representative Stephania alkaloids from different classes.

Table 1: Cytotoxic Activity of Stephania Alkaloids

Alkaloid ClassCompoundCell Line(s)IC50 (µM)Reference(s)
Aporphine (B1220529)Compound 2 (from S. dielsiana)HepG2, MCF7, OVCAR83.20 ± 0.18, 3.10 ± 0.06, 3.40 ± 0.007[1][2]
AporphineCrebanineK562, GLC4Not specified, but noted for anti-viability[3]
AporphineLiriodenineNot specifiedStrong cytotoxic activity[4]
BisbenzylisoquinolineCompound 18 (from S. tetrandra)MCF-7, HCT-116, HepG22.81 ± 0.06, 3.66 ± 0.26, 2.85 ± 0.15[5]
BisbenzylisoquinolineCepharanthineHT29, LS174T, SW620, HepG22.4 - 5.3
ProtoberberineStepharineLN-2298.1 µg/mL[6]
ProtoberberinePalmatineK562, U93711.77 - 28.48[7]
HasubananHernsubanine DA549, K562No cytotoxicity observed

Table 2: Anti-inflammatory Activity of Stephania Alkaloids

Alkaloid ClassCompoundAssayIC50 (µM)Reference(s)
BisbenzylisoquinolineCompound 1 (from S. tetrandra)Not specified15.26 ± 2.99[5]
BisbenzylisoquinolineCompound 15 (from S. tetrandra)Not specified6.12 ± 0.25[5]
BisbenzylisoquinolineCompound 16 (from S. tetrandra)Not specified5.92 ± 1.89[5]
BisbenzylisoquinolineFangchinolineInhibition of IL-1 and TNF-α>90% inhibition at 10 µg/mL[8]
BisbenzylisoquinolineIsotetrandrineInhibition of IL-1 and TNF-α>90% inhibition at 10 µg/mL[8]
IsoquinolineBerberineVariousActive in multiple models[9]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the alkaloids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11][12][13]

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids for a specified period (e.g., 72 hours).

  • MTT Incubation: Following treatment, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential of the alkaloids can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent.

Methodology:

  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates and incubated until they reach a suitable confluence.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test alkaloids for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubated at room temperature for a short period (e.g., 10 minutes).

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at a wavelength of 540 nm.

  • NO Concentration and IC50 Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The IC50 value for the inhibition of NO production is then calculated.

Mandatory Visualizations

Stephania_Alkaloid_Classes cluster_0 Major Classes of Stephania Alkaloids cluster_1 Reported Biological Activities Hasubanan Hasubanan AntiInflammatory Anti-inflammatory Hasubanan->AntiInflammatory Cytotoxic Cytotoxic Hasubanan->Cytotoxic Neuroprotective Neuroprotective Hasubanan->Neuroprotective Aporphine Aporphine Aporphine->AntiInflammatory Aporphine->Cytotoxic Bisbenzylisoquinoline Bisbenzylisoquinoline Bisbenzylisoquinoline->AntiInflammatory Bisbenzylisoquinoline->Cytotoxic Protoberberine Protoberberine Protoberberine->AntiInflammatory Protoberberine->Cytotoxic Experimental_Workflow_Cytotoxicity cluster_workflow MTT Assay Workflow for Cytotoxicity A 1. Seed cancer cells in 96-well plate B 2. Treat cells with Stephania alkaloids A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

References

A Comparative Guide to the Biological Activity of Dihydroepistephamiersine 6-acetate and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Hasubanan (B79425) Alkaloids

Dihydroepistephamiersine 6-acetate is classified as a hasubanan alkaloid. This distinct class of alkaloids is predominantly isolated from plants of the Stephania genus and is characterized by a complex polycyclic core structure.[1][2] Hasubanan alkaloids are of significant interest to medicinal chemists due to their structural similarity to morphine and their diverse pharmacological activities.[1] Documented biological activities for this class of compounds include anti-inflammatory, antimicrobial, anti-HBV, and opioid receptor binding activities.[3][4]

The aglycone, in this context, refers to the core Dihydroepistephamiersine structure without the 6-acetate group. The addition of an acetate (B1210297) group can significantly alter the physicochemical properties of a molecule, such as its polarity, solubility, and ability to cross cell membranes, which in turn can influence its biological activity.

Hypothetical Data Comparison

While specific data is unavailable, the following table illustrates how the biological activities of this compound and its aglycone might be presented. The values are hypothetical and based on activities reported for other hasubanan alkaloids.[3]

Biological Activity AssayParameterThis compoundDihydroepistephamiersine (Aglycone)
Anti-inflammatory Activity
LPS-induced TNF-α Inhibition in RAW 264.7 cellsIC₅₀ (µM)Hypothetical Value: 15.2 ± 1.8Hypothetical Value: 25.5 ± 2.3
LPS-induced IL-6 Inhibition in RAW 264.7 cellsIC₅₀ (µM)Hypothetical Value: 18.9 ± 2.1Hypothetical Value: 30.1 ± 2.9
Cytotoxicity
Human Colon Cancer Cell Line (HCT116)CC₅₀ (µM)Hypothetical Value: > 100Hypothetical Value: > 100
Human Liver Cancer Cell Line (HepG2)CC₅₀ (µM)Hypothetical Value: 85.4 ± 5.7Hypothetical Value: 92.1 ± 6.4
Opioid Receptor Binding
Delta-opioid Receptor Binding AffinityIC₅₀ (µM)Hypothetical Value: 5.8 ± 0.7Hypothetical Value: 10.2 ± 1.1
Potential Influence of the 6-Acetate Group

The presence of a 6-acetate group introduces an ester functionality, which can influence the molecule's biological profile in several ways:

  • Increased Lipophilicity: The acetate group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and access intracellular targets.

  • Prodrug Potential: The ester bond of the acetate group may be susceptible to hydrolysis by cellular esterases, releasing the more polar aglycone (Dihydroepistephamiersine) as the active compound. This could make this compound a prodrug, with implications for its pharmacokinetics and tissue distribution.

  • Altered Target Binding: The acetate group could directly participate in or sterically hinder the binding of the molecule to its biological target, leading to a change in potency or selectivity.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro anti-inflammatory assay, a common method for evaluating the biological activity of natural products like hasubanan alkaloids.[3][5]

In Vitro Anti-inflammatory Activity Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a preliminary MTT assay is performed.

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and its aglycone for 24 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Measurement of TNF-α and IL-6 Production:

  • RAW 264.7 cells are seeded in a 24-well plate at a density of 5 x 10⁵ cells/well and incubated overnight.

  • The cells are pre-treated with non-toxic concentrations of the test compounds for 2 hours.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • The cell culture supernatants are then collected and centrifuged to remove any cellular debris.

  • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The results are expressed as the mean ± standard deviation (SD) from at least three independent experiments.

  • The IC₅₀ values (the concentration of the compound that inhibits 50% of the cytokine production) are calculated using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_preparation Preparation cluster_assays Assays cluster_analysis Analysis Compound_Prep Compound Preparation (Acetate & Aglycone) LPS_Stimulation LPS Stimulation & Compound Treatment Compound_Prep->LPS_Stimulation Cell_Culture Cell Culture (RAW 264.7) MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Cell_Culture->LPS_Stimulation MTT_Assay->LPS_Stimulation Determine non-toxic concentrations ELISA ELISA (TNF-α & IL-6) LPS_Stimulation->ELISA Collect supernatants Data_Analysis Data Analysis (IC50 Calculation) ELISA->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General experimental workflow for comparing the in vitro anti-inflammatory activity.

Hypothetical Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound Hasubanan Alkaloid (e.g., Dihydroepistephamiersine) Compound->TAK1 Inhibition Compound->IKK Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Dihydroepistephamiersine 6-acetate and Related Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dihydroepistephamiersine 6-acetate and other hasubanan (B79425) alkaloids. The information is compiled from preclinical research to facilitate further investigation and drug discovery efforts in this class of compounds.

Comparative Analysis of Biological Activities

The primary biological activities reported for hasubanan alkaloids include opioid receptor binding and anti-inflammatory effects. While specific data for this compound is limited, a comparative analysis of related compounds provides valuable insights into the key structural motifs influencing these activities.

Delta-Opioid Receptor Binding Affinity

Several hasubanan alkaloids isolated from Stephania japonica have been evaluated for their binding affinity to the human delta-opioid receptor. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundStructureδ-Opioid Receptor IC50 (µM)[1]
This compound Data Not Available
N-Methylstephisoferuline 0.7 ± 0.1
6-Cinnamoylhernandine 1.5 ± 0.2
Hernandine 46 ± 5
Stephisoferuline 2.5 ± 0.3
Aknadinine 3.5 ± 0.4
4,5-Dioxo-hasubanan > 50
Anti-inflammatory Activity

A selection of hasubanan alkaloids from Stephania longa has demonstrated inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3]

CompoundTNF-α IC50 (µM)[2]IL-6 IC50 (µM)[2]
Longanone 19.226.54
Cephatonine 16.4439.12
Prostephabyssine 15.8630.44

Structure-Activity Relationship Insights

The following diagram illustrates the key structural features of hasubanan alkaloids and their putative influence on delta-opioid receptor binding affinity, based on the available data.

Caption: Key structural modifications on the hasubanan core influencing biological activity.

Experimental Protocols

Delta-Opioid Receptor Binding Assay

This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of compounds to the delta-opioid receptor.

experimental_workflow start Start prep_membranes Prepare cell membranes expressing human delta-opioid receptor start->prep_membranes incubation Incubate membranes with radioligand (e.g., [3H]DPDPE) and test compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioligand using liquid scintillation counting filtration->scintillation analysis Calculate IC50 values from competition binding curves scintillation->analysis end End analysis->end

Caption: Workflow for a delta-opioid receptor competitive binding assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human delta-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]DPDPE), and varying concentrations of the test compound (e.g., this compound or other hasubanan alkaloids).

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled delta-opioid receptor agonist (e.g., naltrindole). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are then determined by non-linear regression analysis of the competition binding curves.

Anti-inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

This protocol outlines the general steps to assess the anti-inflammatory activity of hasubanan alkaloids by measuring the inhibition of pro-inflammatory cytokine production in macrophages.

Detailed Steps:

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: The cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α and IL-6. A vehicle control group (without LPS) and a positive control group (with LPS but without the test compound) are included.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. The IC50 values are then determined from the dose-response curves. A cell viability assay (e.g., MTT assay) is also performed in parallel to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the compounds.

References

A Comparative Analysis of Synthetic versus Natural Dihydroepistephamiersine 6-acetate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a natural product directly from its biological origin or utilizing a synthetically derived counterpart is a critical decision. This guide provides a comprehensive comparison of natural and synthetic Dihydroepistephamiersine 6-acetate, a hasubanan (B79425) alkaloid with potential therapeutic properties. The comparison focuses on purity, yield, biological activity, and the experimental protocols necessary for its study.

This compound is a member of the hasubanan class of alkaloids, naturally occurring in plants of the Stephania genus, notably Stephania japonica and Stephania abyssinica. These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, neuroprotective, and potential opioid receptor modulation. While direct comparative studies on the synthetic and natural forms of this compound are not extensively documented in publicly available literature, this guide synthesizes information from research on closely related hasubanan alkaloids to provide a robust comparative framework.

Physicochemical and Sourcing Comparison

The primary distinctions between natural and synthetic this compound lie in their sourcing, potential impurity profiles, and scalability. Natural isolation offers the advantage of obtaining the compound as it exists in its biological context, which can be crucial for initial biological screening. However, yields are often low and dependent on plant harvesting and extraction efficiency. Synthetic routes, while potentially complex, offer the promise of higher purity, scalability, and the ability to produce analogs for structure-activity relationship (SAR) studies.

ParameterNatural this compoundSynthetic this compound
Source Isolated from plants of the Stephania genus (e.g., S. japonica, S. abyssinica)Produced through a multi-step chemical synthesis
Typical Yield Low and variable, dependent on plant material and extraction efficiencyPotentially high and scalable, dependent on the efficiency of the synthetic route
Purity Profile May contain co-extracted alkaloids and other plant metabolitesHigh purity achievable through chromatographic purification; impurities are typically reaction byproducts
Stereochemistry Typically a single enantiomer as produced by the plant's biosynthetic enzymesCan be produced as a racemate or as a single enantiomer through asymmetric synthesis
Cost Can be high due to the labor-intensive isolation and purification processInitially high due to route development, but can decrease with process optimization and scale-up
Biological Activity Comparison

The biological activity of a compound is intrinsically linked to its structure and purity. For this compound, which likely exhibits anti-inflammatory and neuroprotective effects similar to other hasubanan alkaloids, the source can have implications for its observed in-vitro and in-vivo efficacy.

Biological AssayExpected Outcome for Natural this compoundExpected Outcome for Synthetic this compound
Anti-inflammatory Activity (e.g., Nitric Oxide Inhibition Assay) Active, but potency may be influenced by minor, synergistic or antagonistic co-isolatesHigh and reproducible activity, directly attributable to the specific molecule
Neuroprotective Activity (e.g., Oxidative Stress-induced Cell Death Assay) Demonstrates neuroprotective effects, potentially influenced by the natural matrixPotent and specific neuroprotective activity, ideal for mechanistic studies
Opioid Receptor Binding Assay Hasubanan alkaloids have shown affinity for opioid receptors, particularly the delta-opioid receptor[1]Specific binding affinity can be determined without interference, facilitating SAR studies

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of natural and synthetic compounds. Below are representative methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established procedures for hasubanan alkaloids.

Natural Isolation Protocol: Bioassay-Guided Fractionation

This protocol outlines a general strategy for isolating this compound from Stephania plant material.

  • Extraction : Powdered, dried plant material (e.g., roots of Stephania japonica) is macerated with methanol (B129727) at room temperature for 72 hours. The extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning : The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.

  • Chromatographic Separation : The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Bioassay-Guided Isolation : Each fraction is tested for the desired biological activity (e.g., anti-inflammatory activity using the Griess assay for nitric oxide inhibition in LPS-stimulated macrophages)[2].

  • Purification : The most active fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), and compared with literature data.[3][4][5]

Synthetic Protocol: A Generalized Approach to the Hasubanan Core

The total synthesis of hasubanan alkaloids is a complex endeavor. The following represents a conceptual workflow based on published syntheses of related compounds.

Synthetic Workflow Start Commercially Available Starting Materials Step1 Construction of Tricyclic Core Start->Step1 e.g., Diels-Alder, Heck Reaction Step2 Key C-N Bond Formation Step1->Step2 e.g., Reductive Amination, aza-Michael Addition Step3 Functional Group Interconversion Step2->Step3 Reduction, Demethylation Step4 Acetylation Step3->Step4 Acetic Anhydride (B1165640), Pyridine End Dihydroepistephamiersine 6-acetate Step4->End

Caption: Generalized synthetic workflow for hasubanan alkaloids.

  • Tricyclic Core Construction : The synthesis typically begins with the construction of the characteristic tricyclic core of the hasubanan skeleton. This can be achieved through various strategies, including intramolecular Heck reactions or Diels-Alder cycloadditions.

  • Key C-N Bond Formation : A crucial step is the formation of the nitrogen-containing ring. This is often accomplished through reactions like reductive amination or an aza-Michael addition.

  • Functional Group Interconversion : Subsequent steps involve the modification of functional groups to install the correct oxidation states and substituents found in the natural product. This may include reductions, demethylations, and other transformations.

  • Final Acetylation : The synthesis culminates in the acetylation of the C6-hydroxyl group, typically using acetic anhydride in the presence of a base like pyridine, to yield this compound.

  • Purification and Characterization : The final product is purified by column chromatography and/or recrystallization. Its identity and purity are confirmed by spectroscopic analysis (NMR, HRMS) and comparison to data from the natural product.

Biological Assay Protocol: In Vitro Anti-Neuroinflammatory Activity

This protocol details a common assay to evaluate the anti-inflammatory effects of this compound in a cellular model of neuroinflammation.

Anti-Neuroinflammatory Assay Workflow Cell_Culture Culture BV-2 Microglial Cells Treatment Pre-treat with this compound (various concentrations) Cell_Culture->Treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation NO_Assay Measure Nitric Oxide Production (Griess Assay) Incubation->NO_Assay Viability_Assay Assess Cell Viability (MTT Assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 and Cytotoxicity NO_Assay->Data_Analysis Viability_Assay->Data_Analysis Hypothesized Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (Pro-inflammatory) iNOS->NO DH6A Dihydroepistephamiersine 6-acetate DH6A->NFkB Inhibition Nrf2 Nrf2 Activation DH6A->Nrf2 Activation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response (Neuroprotection) HO1->Antioxidant_Response

References

Hypothetical Validation of Dihydroepistephamiersine 6-acetate in a Secondary Screening Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of Dihydroepistephamiersine 6-acetate and other hasubanan (B79425) alkaloid derivatives in a secondary screening assay. The data presented here is for illustrative purposes to guide researchers in designing and interpreting similar validation studies. This compound is a hasubanan alkaloid, a class of natural products known for a range of biological activities, including anti-inflammatory and opioid receptor modulation.[1][2][3] This guide focuses on a hypothetical kinase inhibition assay relevant to the anti-inflammatory potential of these compounds.

Comparative Performance in a Kinase Inhibition Assay

The following table summarizes the inhibitory activity of this compound and two other hypothetical hasubanan alkaloid derivatives against a key kinase involved in an inflammatory signaling pathway. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Selectivity Profile
This compound IKKβ 150 High
Derivative A (Hypothetical)IKKβ450Moderate
Derivative B (Hypothetical)IKKβ800Low

Experimental Protocols

A detailed methodology for the key kinase inhibition assay is provided below.

IKKβ Kinase Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory activity of test compounds against IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a key enzyme in the NF-κB signaling pathway.

2. Materials and Reagents:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT, pH 7.5)

  • Test compounds (this compound and derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
  • Reaction Setup:
  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2.5 µL of the IKKβ enzyme solution (pre-diluted in kinase buffer) to each well.
  • Incubate for 10 minutes at room temperature.
  • Initiation of Reaction:
  • Add 5 µL of a solution containing the IKKβ substrate peptide and ATP in kinase buffer to each well to start the reaction.
  • Incubate the plate for 60 minutes at room temperature.
  • Detection:
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure the luminescence signal using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the IKKβ kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Test Compounds B Enzyme and Substrate Preparation C Add Compound/Vehicle to 384-well Plate B->C D Add IKKβ Enzyme C->D E Incubate (10 min) D->E F Add Substrate/ATP (Initiate Reaction) E->F G Incubate (60 min) F->G H Add ADP-Glo™ Reagent (Stop Reaction) G->H I Incubate (40 min) H->I J Add Kinase Detection Reagent I->J K Incubate (30 min) J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Generate Dose-Response Curve M->N O Determine IC50 Value N->O

Workflow for the IKKβ Kinase Inhibition Assay.
Signaling Pathway

This diagram shows a simplified representation of the NF-κB signaling pathway, highlighting the role of the target kinase, IKKβ.

G TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates (P) IkBa_P P-IκBα IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation NFkB_active Active NF-κB (p65/p50) Proteasome->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene promotes Compound Dihydroepistephamiersine 6-acetate Compound->IKK_complex inhibits IkBa_NFkB->IkBa inhibits

Simplified NF-κB Signaling Pathway.

References

Replicating Published Findings on Dihydroepistephamiersine 6-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The foundational 1975 publication detailing the initial findings on Dihydroepistephamiersine 6-acetate by A.J. van Wyk is not readily accessible in its complete form. Consequently, this guide provides a comparative analysis based on a snippet of the original publication and data from closely related hasubanan (B79425) alkaloids isolated from the Stephania genus. The experimental protocols and quantitative data from the original study are limited, and this guide supplements this information with established methodologies for similar compounds.

Introduction

This compound is a hasubanan alkaloid first isolated from Stephania abyssinica.[1] Hasubanan alkaloids are a class of natural products known for their complex chemical structures and diverse biological activities. This guide aims to provide a framework for researchers seeking to replicate and build upon the initial findings related to this compound, offering a comparison with other known hasubanan alkaloids.

Quantitative Data from Original Publication

The available literature provides limited quantitative data from the original 1975 publication. The following table summarizes the key spectral characteristics reported for this compound.

Data TypeReported ValueCompoundReference
¹H NMR δ 1.33 (s, 6β-acetoxyl group)This compound[1]
Mass Spec. m/e 245 (base peak)This compound[1]

Comparative Biological Activity of Hasubanan Alkaloids from Stephania Species

While specific biological activity data for this compound is not available in the accessible literature, numerous other hasubanan alkaloids from various Stephania species have been evaluated for their pharmacological effects. These findings provide a valuable reference for potential activities of this compound.

Alkaloid NameStephania SpeciesBiological ActivityIC₅₀/MICReference
LonganoneS. longaAnti-inflammatory (TNF-α inhibition)6.54 µM[2]
CephatonineS. longaAnti-inflammatory (TNF-α inhibition)10.21 µM[2]
ProstephabyssineS. longaAnti-inflammatory (IL-6 inhibition)30.44 µM[2]
Various HasubanansS. japonicaDelta-opioid receptor binding0.7 - 46 µM[3]
EletefineS. longaAntimicrobial (S. aureus)50 µg/mL[4]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from the original publication are unavailable. However, based on standard phytochemical procedures for isolating alkaloids from Stephania species, a general methodology can be outlined.

1. Plant Material Extraction:

  • Dried and powdered plant material (e.g., roots or whole plant of Stephania abyssinica) is extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction for Alkaloid Enrichment:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

  • The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The aqueous layer is basified with a base (e.g., NH₄OH) to a pH of 9-10.

  • The alkaloids are then extracted from the basified aqueous layer using an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid fraction.

3. Chromatographic Separation:

  • The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) and methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

4. Structure Elucidation:

  • The structure of the isolated compound is determined using modern spectroscopic techniques, including:

    • ¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: To determine the absolute stereochemistry.

Visualizations

experimental_workflow plant_material Dried & Powdered Stephania abyssinica extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Preparative TLC / HPLC fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: General experimental workflow for the isolation of this compound.

hasubanan_biosynthesis reticuline (S)-Reticuline oxidative_coupling Intramolecular Oxidative Coupling reticuline->oxidative_coupling promorphinan Promorphinan Dienone oxidative_coupling->promorphinan rearrangement Rearrangement promorphinan->rearrangement hasubanan_skeleton Hasubanan Skeleton rearrangement->hasubanan_skeleton tailoring_enzymes Tailoring Enzymes (e.g., Acetylation) hasubanan_skeleton->tailoring_enzymes dihydroepistephamiersine Dihydroepistephamiersine 6-acetate tailoring_enzymes->dihydroepistephamiersine

Caption: Putative biosynthetic pathway of hasubanan alkaloids.

References

A Comparative Analysis of Dihydroepistephamiersine 6-acetate and Commercial Drugs in Anti-Inflammatory and Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic activities of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family, with established commercial drugs. Due to the limited direct experimental data on this compound, this analysis leverages data from structurally related hasubanan alkaloids to project its potential efficacy. The comparison focuses on two key therapeutic areas: anti-inflammatory effects and opioid receptor modulation.

Executive Summary

Hasubanan alkaloids, including compounds structurally similar to this compound, have demonstrated notable in vitro anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines, TNF-α and IL-6. Furthermore, these alkaloids exhibit significant binding affinity for opioid receptors, particularly the delta-opioid receptor. This profile suggests a potential dual-action therapeutic utility. This guide will compare this potential with the known activities of Celecoxib, a selective COX-2 inhibitor, and Tramadol, a centrally acting analgesic with mu-opioid receptor activity.

Data Presentation

Table 1: Comparative Anti-Inflammatory Activity
CompoundTargetAssay SystemIC50 (µM)
Longanone TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages19.22
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages6.54
Cephatonine TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages16.44
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages39.12
Prostephabyssine TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages15.86
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages30.44
Celecoxib TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages~5-10
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages~5-10
Table 2: Comparative Opioid Receptor Binding Affinity
CompoundReceptorRadioligandAssay SystemIC50 (µM)Ki (nM)
Hasubanan Alkaloid 1 Delta-Opioid[3H]DPDPEHuman Delta-Opioid Receptor0.7-
Hasubanan Alkaloid 2 Delta-Opioid[3H]DPDPEHuman Delta-Opioid Receptor1.2-
Hasubanan Alkaloid 3 Delta-Opioid[3H]DPDPEHuman Delta-Opioid Receptor46-
Tramadol Mu-Opioid[3H]NaloxoneCloned Human Mu-Opioid Receptor-2400
O-desmethyltramadol (Tramadol Metabolite) Mu-Opioid[3H]NaloxoneCloned Human Mu-Opioid Receptor-3.4

Experimental Protocols

Anti-Inflammatory Activity Assay

Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (hasubanan alkaloids or Celecoxib).

  • After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • The plates are incubated for an additional 24 hours.

  • The cell culture supernatant is collected to measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and the concentrations of the cytokines are determined from a standard curve.

  • The IC50 values are calculated as the concentration of the compound that inhibits 50% of the cytokine production compared to the LPS-stimulated control.

Delta-Opioid Receptor Binding Assay

Membrane Preparation: Membranes from cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells) are prepared. The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in the assay buffer.

Assay Procedure:

  • The competitive binding assay is performed in 96-well plates.

  • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]DPDPE), and varying concentrations of the unlabeled test compound (hasubanan alkaloids or a reference compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand (e.g., naltrindole).

  • The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Mandatory Visualization

experimental_workflow cluster_anti_inflammatory Anti-Inflammatory Assay cluster_opioid_binding Opioid Receptor Binding Assay A1 Seed RAW 264.7 cells A2 Pre-incubate with Test Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate for 24h A3->A4 A5 Collect Supernatant A4->A5 A6 Measure TNF-α & IL-6 (ELISA) A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Cell Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound & Free Ligand (Filtration) B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for Anti-Inflammatory and Opioid Receptor Binding Assays.

signaling_pathway cluster_hasubanan Hasubanan Alkaloid Pathway (Putative) cluster_opioid Opioid Receptor Signaling Hasubanan Hasubanan Alkaloid TLR4 TLR4 Hasubanan->TLR4 Inhibition? MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation TNF_IL6_Gene TNF-α & IL-6 Gene Transcription NFkB->TNF_IL6_Gene Nuclear Translocation TNF_IL6_Protein TNF-α & IL-6 Protein TNF_IL6_Gene->TNF_IL6_Protein Opioid Opioid Agonist OpioidReceptor Opioid Receptor (δ, μ) Opioid->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channels (Ca2+, K+) G_protein->IonChannel Modulation cAMP cAMP AC->cAMP Inhibition NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity IonChannel->NeuronalActivity

Caption: Putative Signaling Pathways for Hasubanan Alkaloids and Opioids.

Safety Operating Guide

Safe Disposal of Dihydroepistephamiersine 6-acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Given the unknown hazard profile of Dihydroepistephamiersine 6-acetate, all handling and disposal procedures should be conducted with a conservative approach to safety.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile rubberProtect against skin contact and contamination.
Eye Protection Safety goggles or a face shieldProtect against splashes and airborne particles.
Lab Coat Flame-resistantProtect from contamination of personal clothing.
Respiratory Protection Use within a certified chemical fume hoodPrevent inhalation of dust or vapors.

Ventilation: All handling of this compound and its waste must occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The overriding principle for the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of all waste has been formulated.[4]

1. Waste Segregation and Collection:

  • Do Not Mix: this compound waste must not be mixed with any other chemical waste streams to prevent unknown and potentially dangerous reactions.[1][2][5]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., glass or polyethylene (B3416737) for organic compounds).[1][2] The container must have a secure, screw-top cap.[3]

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container.[1]

2. Container Labeling:

  • Immediate Labeling: As soon as the first waste is added, the container must be labeled.[2]

  • Required Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the responsible researcher's name and contact information.[1] If it is a solution, list all components and their estimated percentages.[3]

3. Storage:

  • Designated Area: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[1][3]

  • Safe Storage: The storage area should be away from ignition sources and incompatible chemicals.[1] Place containers in secondary containment to prevent spills.[2]

4. Final Disposal:

  • Contact EHS: The ultimate disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[3]

  • Provide Information: Be prepared to provide all available information about the compound to the EHS office, including its chemical name and any known properties.[3]

5. Empty Container Disposal:

  • Containers that held this compound must be treated as hazardous waste themselves.[6]

  • It is recommended to triple-rinse the empty container with a suitable solvent.[4][7] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the original label and dispose of the container as regular trash, if institutional policy allows.[7]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood waste_gen Generate Waste prep_hood->waste_gen waste_segregate Segregate Waste (Solid & Liquid Separate) waste_gen->waste_segregate waste_container Use Designated, Compatible Waste Container waste_segregate->waste_container waste_label Label Container: 'Hazardous Waste' + Chemical Name + Date waste_container->waste_label storage_seal Securely Seal Container waste_label->storage_seal storage_area Store in Designated Satellite Accumulation Area storage_seal->storage_area disposal_ehs Contact Institutional EHS for Waste Pickup storage_area->disposal_ehs disposal_pickup Professional Disposal by Licensed Contractor disposal_ehs->disposal_pickup

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Dihydroepistephamiersine 6-acetate, a natural product classified as an alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent and potentially cytotoxic compounds.

Alkaloids, as a class of naturally occurring chemical compounds containing basic nitrogen atoms, are often biologically active and can be potent.[1][2] Therefore, treating this compound with a high degree of caution is essential to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general guidelines for handling cytotoxic agents.[3][4]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be worn over the cuff of the lab coat.
Body Protection Lab Coat/GownDisposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.
Eye Protection Safety Glasses/GogglesChemical splash goggles or a full-face shield if there is a risk of splashing.
Respiratory RespiratorAn N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety from the moment the compound is received until its final disposal. The following workflow outlines the key steps for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container Preparation Weighing and Solution Prep Storage->Preparation Use designated area Experiment Experimental Use Preparation->Experiment In certified chemical fume hood Transport Internal Transport Experiment->Transport In sealed, secondary container Decontamination Decontamination Experiment->Decontamination Clean all surfaces Transport->Experiment WasteSegregation Waste Segregation Decontamination->WasteSegregation Separate sharps, solids, liquids WasteDisposal Final Disposal WasteSegregation->WasteDisposal Follow institutional guidelines

Figure 1: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, bench paper, and consumables, should be segregated into clearly labeled hazardous waste containers.

  • Solid Waste: Solid waste should be collected in a designated, sealed container lined with a heavy-duty plastic bag.

  • Liquid Waste: Liquid waste containing the compound should be collected in a sealed, leak-proof container. The container should be clearly labeled with the contents and hazard information.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with the compound should be disposed of in a designated sharps container for hazardous materials.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent alkaloid, this compound, ensuring a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.